ZYF0033
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[3-[[2-amino-5-[2-(1-methylpiperidin-4-yl)-1,3-thiazol-5-yl]pyridin-3-yl]oxymethyl]phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2S/c1-26(2,31)10-7-18-5-4-6-19(13-18)17-32-22-14-21(15-28-24(22)27)23-16-29-25(33-23)20-8-11-30(3)12-9-20/h4-6,13-16,20,31H,8-9,11-12,17H2,1-3H3,(H2,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNWUKRWOQERPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of ZYF0033, a Hypothetical HPK1 Inhibitor, in T Cells
An in-depth search has revealed no publicly available information regarding a specific therapeutic agent designated "ZYF0033." Therefore, this document serves as an illustrative technical guide for a hypothetical small molecule inhibitor, herein referred to as this compound, targeting Hematopoietic Progenitor Kinase 1 (HPK1). The mechanisms, data, and protocols presented are based on established principles of T cell immunology and the known function of HPK1 as a negative regulator of T cell activation, as informed by the scientific literature.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the mechanism of action, experimental validation, and signaling pathways affected by this compound, a theoretical selective inhibitor of HPK1, in the context of T cell function.
Introduction to the Target: Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a crucial negative regulator of T cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adapter proteins, such as SLP-76, leading to their ubiquitination and proteasomal degradation.[2] This action attenuates the downstream signaling cascades that are essential for T cell activation, proliferation, and effector functions.[1] Consequently, inhibition of HPK1 is being explored as a therapeutic strategy to enhance anti-tumor T cell responses.
This compound: A Hypothetical HPK1 Inhibitor
This compound is a theoretical, potent, and selective small molecule inhibitor designed to target the kinase activity of HPK1. By blocking HPK1, this compound is hypothesized to remove the intrinsic brake on T cell activation, thereby augmenting T cell-mediated immune responses.
Mechanism of Action in T Cells
The primary mechanism of action of this compound is the enhancement of T cell activation and function through the inhibition of HPK1. Upon TCR stimulation in the presence of this compound, the negative regulatory signal from HPK1 is abrogated. This leads to a more sustained and robust downstream signaling cascade, resulting in enhanced T cell proliferation, increased cytokine production, and greater cytotoxic potential.
Impact on T Cell Receptor Signaling
TCR engagement initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Lck, and the subsequent recruitment and activation of ZAP-70. ZAP-70 then phosphorylates adaptor proteins like LAT and SLP-76, which form a scaffold for downstream signaling molecules. HPK1 negatively regulates this pathway by phosphorylating SLP-76 at Ser376, which marks it for degradation. This compound, by inhibiting HPK1, would prevent SLP-76 degradation, leading to amplified and sustained signaling through pathways such as the PLCγ1-Ca2+-NFAT and Ras-MAPK pathways, ultimately promoting the transcription of genes involved in T cell activation and effector function.
Quantitative Data
The following tables summarize hypothetical, yet plausible, data for this compound based on expected outcomes for an HPK1 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
|---|---|
| HPK1 | 5.2 |
| Lck | > 10,000 |
| ZAP-70 | > 10,000 |
| ITK | > 10,000 |
| ERK1 | > 10,000 |
Table 2: Effect of this compound on Cytokine Secretion from Activated Human CD8+ T Cells
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | Fold Increase |
|---|---|---|---|
| IL-2 | 350 ± 45 | 1250 ± 120 | 3.6 |
| IFN-γ | 800 ± 90 | 2800 ± 250 | 3.5 |
| TNF-α | 650 ± 70 | 2100 ± 190 | 3.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Human CD8+ T Cell Proliferation
| Treatment | % Proliferated Cells (CFSE Low) |
|---|---|
| Unstimulated | < 2% |
| Anti-CD3/CD28 (Vehicle) | 45% ± 5% |
| Anti-CD3/CD28 + this compound (1 µM) | 75% ± 8% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments to characterize the mechanism of action of this compound are provided below.
In Vitro HPK1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HPK1.
-
Methodology:
-
Recombinant human HPK1 enzyme is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
T Cell Activation and Cytokine Release Assay
-
Objective: To measure the effect of this compound on the production of key cytokines by activated T cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD8+ T cells are then purified using magnetic-activated cell sorting (MACS).
-
T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the TCR.
-
Cells are treated with this compound or a vehicle control (e.g., DMSO).
-
After 48-72 hours of incubation, the supernatant is collected.
-
Cytokine concentrations (IL-2, IFN-γ, TNF-α) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.
-
T Cell Proliferation Assay
-
Objective: To assess the impact of this compound on the proliferation of T cells following activation.
-
Methodology:
-
Purified CD8+ T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
CFSE-labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of this compound or a vehicle control.
-
After 72-96 hours, cells are harvested.
-
The dilution of CFSE, which is halved with each cell division, is measured by flow cytometry.
-
The percentage of proliferated cells is determined by gating on the CFSE-low population.
-
Conclusion
The hypothetical HPK1 inhibitor, this compound, is posited to enhance T cell-mediated immunity by blocking a key negative regulatory pathway. The described mechanism of action, supported by representative data and standard experimental protocols, provides a comprehensive framework for the preclinical evaluation of such a therapeutic agent. By augmenting T cell proliferation and cytokine production, this compound represents a promising, albeit theoretical, candidate for cancer immunotherapy. Further in vivo studies in preclinical tumor models would be the necessary next step to validate this therapeutic concept.
References
ZYF0033: A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZYF0033, also identified as HPK1-IN-22, has emerged as a potent and orally bioavailable small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical findings related to this compound. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, this guide consolidates the current scientific knowledge to support further research and development efforts.
Introduction to this compound
This compound is a selective inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a negative regulator of immune signaling, HPK1 attenuates T-cell activation and function.[3] By inhibiting HPK1, this compound promotes anti-cancer immune responses, making it a promising candidate for cancer immunotherapy.[1][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound (HPK1-IN-22) | |
| CAS Number | 2380300-79-6 | |
| Molecular Formula | C₂₆H₃₀N₄O₂S | |
| Molecular Weight | 462.61 g/mol | |
| Biological Target | Hematopoietic Progenitor Kinase 1 (HPK1) |
Discovery and Synthesis
This compound was identified as a potent aminopyridine-based inhibitor of HPK1. While specific details of the initial screening and lead optimization process are not extensively published, related research on similar chemical scaffolds provides insights into the structure-activity relationships that likely guided its discovery.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, it is known that this compound can be used as a precursor for the synthesis of PROTAC (Proteolysis-Targeting Chimera) degraders, such as SS47, by linking it to a ligand for an E3 ligase like Cereblon (CRBN). The synthesis of related quinazoline-2,5-diamine derivatives as HPK1 inhibitors has been described and involves multi-step reactions including intermediates preparation and final product synthesis.
Mechanism of Action and Signaling Pathway
HPK1 negatively regulates T-cell receptor (TCR) signaling. Upon TCR stimulation, HPK1 is activated and phosphorylates the Src homology 2 (SH2) domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately dampening the T-cell response. This compound exerts its therapeutic effect by inhibiting the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining T-cell activation.
Preclinical Data
In Vitro Activity
This compound is a highly potent inhibitor of HPK1.
Table 2: In Vitro Potency of this compound
| Assay | IC₅₀ | Description | Reference |
| HPK1 Kinase Assay (MBP phosphorylation) | < 10 nM | Inhibition of myelin basic protein phosphorylation. | |
| HPK1 Enzyme Inhibition (in vitro) | > 100 nM | Inhibition of HPK1 enzyme activity at 100nM was 46.5% | |
| SLP-76 Phosphorylation in T-cells (Ser376) | - | Reduces phosphorylation at 100 nM concentration. |
In Vivo Efficacy in a Syngeneic Mouse Model
This compound has demonstrated significant anti-tumor efficacy in the 4T1 syngeneic mouse model of breast cancer.
Table 3: Summary of In Vivo Efficacy of this compound in 4T1 Mouse Model
| Parameter | Observation | Reference |
| Tumor Growth Inhibition | This compound inhibits tumor growth. | |
| Immune Cell Infiltration | - Increased intratumoral infiltration of Dendritic Cells (DCs) and Natural Killer (NK) cells. - Increased infiltration of CD107a⁺CD8⁺ T cells. - Reduced infiltration of PD-1⁺CD8⁺, TIM-3⁺CD8⁺, and LAG3⁺CD8⁺ T cells. | |
| Maximum Tolerated Dose (MTD) | > 50 mg/kg (daily, p.o.) |
Experimental Protocols
In Vitro HPK1 Kinase Assay (MBP Phosphorylation)
This protocol is a generalized procedure based on assays for other HPK1 inhibitors.
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP (with [γ-³³P]ATP for radiometric detection or cold ATP for luminescence-based assays)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer or scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the HPK1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (luminescence or radioactivity) to determine the extent of MBP phosphorylation.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
-
Cellular SLP-76 Phosphorylation Assay
This protocol is based on established methods for evaluating HPK1 inhibitors in a cellular context.
-
Reagents and Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 antibodies (for T-cell stimulation)
-
This compound (dissolved in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-GAPDH)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Culture T-cells and pre-incubate with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Analyze the levels of phosphorylated and total SLP-76 using Western blotting or a specific ELISA kit.
-
Quantify the reduction in SLP-76 phosphorylation relative to the vehicle-treated control.
-
In Vivo 4T1 Syngeneic Mouse Model Study
This is a representative protocol for evaluating the in vivo efficacy of this compound.
-
Animals and Tumor Implantation:
-
Female BALB/c mice.
-
Inject 4T1 breast cancer cells into the mammary fat pad.
-
-
Treatment:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy and Pharmacodynamic Assessments:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
At the end of the study, excise tumors for immunophenotyping.
-
Isolate tumor-infiltrating lymphocytes (TILs) and analyze immune cell populations (DCs, NK cells, CD8⁺ T-cell subsets) by flow cytometry.
-
References
ZYF0033 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033, also known as HPK1-IN-22, is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1][2][3][4] As an inhibitor of a key immune checkpoint, this compound has demonstrated the potential to enhance anti-tumor immune responses, making it a significant compound of interest in the field of immuno-oncology.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its biological effects, and the experimental protocols used for its characterization.
While detailed structure-activity relationship data for a series of this compound analogues is not extensively available in the public domain, this guide summarizes the known biological activity of this compound and provides context by discussing the SAR of other classes of HPK1 inhibitors.
Core Compound Profile: this compound
This compound is a highly potent inhibitor of HPK1 with an IC50 value of less than 10 nM, as determined by the phosphorylation inhibition of Myelin Basic Protein (MBP). Its inhibitory action on HPK1 leads to a cascade of downstream effects that ultimately bolster the immune response against cancer cells.
| Compound | Target | IC50 (MBP Phosphorylation Inhibition) | Key Biological Effects |
| This compound | HPK1 (MAP4K1) | < 10 nM | - Reduces phosphorylation of SLP76 at serine 376- Promotes anti-cancer immune responses- Increases proliferation of CD4+ and CD8+ T cells- Enhances IFN-γ secretion- Inhibits tumor growth in vivo |
Mechanism of Action and Signaling Pathway
HPK1 is a crucial negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event initiates a negative feedback loop, leading to the ubiquitination and degradation of SLP-76, which dampens the T-cell response. This compound, by inhibiting HPK1, blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.
Experimental Protocols
The characterization of this compound and other HPK1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, mechanism of action, and functional effects on immune cells.
HPK1 Biochemical Kinase Assay
This assay directly measures the inhibitory activity of a compound on the HPK1 enzyme.
-
Objective: To determine the in vitro IC50 of this compound against recombinant human HPK1.
-
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute this compound in DMSO, followed by a further dilution in the reaction buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add a mixture containing the HPK1 substrate (e.g., myelin basic protein or a specific peptide) and ATP (often radiolabeled [γ-³³P]ATP) to each well.
-
Initiate the kinase reaction by adding recombinant human HPK1 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter. Alternatively, luminescence-based ADP detection assays (e.g., ADP-Glo™) can be used.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
-
SLP76 Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of the compound to inhibit HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP76.
-
Objective: To measure the EC50 of this compound for the inhibition of SLP76 phosphorylation in T-cells (e.g., Jurkat cells or primary T-cells).
-
Methodology:
-
Culture Jurkat T-cells or primary human T-cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes to induce TCR signaling and HPK1 activation.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phospho-SLP76 (Ser376).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SLP76 or a housekeeping protein like GAPDH.
-
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the effect of HPK1 inhibition on the proliferative capacity of T-cells.
-
Objective: To determine the effect of this compound on T-cell proliferation.
-
Methodology:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Culture the CFSE-labeled T-cells in the presence of various concentrations of this compound or vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies or other mitogens.
-
Incubate the cells for 3-5 days to allow for proliferation.
-
Analyze the cells by flow cytometry. The sequential dilution of CFSE fluorescence is used to identify distinct generations of proliferating cells.
-
IFN-γ Secretion Assay
This assay quantifies the production of the pro-inflammatory cytokine IFN-γ by activated T-cells, a key indicator of their effector function.
-
Objective: To measure the effect of this compound on IFN-γ secretion from T-cells.
-
Methodology:
-
Isolate and culture primary T-cells or PBMCs.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value for the enhancement of IFN-γ production.
-
Experimental and Logical Workflows
The evaluation of a potential HPK1 inhibitor like this compound follows a logical progression from initial biochemical screening to cell-based functional assays.
Conclusion
This compound is a potent inhibitor of HPK1 that demonstrates significant potential in enhancing anti-tumor immunity. Its mechanism of action, centered on the blockade of SLP76 phosphorylation, leads to increased T-cell proliferation and cytokine secretion. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel HPK1 inhibitors. While a detailed SAR for the this compound scaffold is not yet publicly available, the compound serves as a valuable tool for elucidating the therapeutic potential of HPK1 inhibition in immuno-oncology. Further research into analogues of this compound will be critical in optimizing potency, selectivity, and pharmacokinetic properties for potential clinical development.
References
An In-depth Technical Guide to the HPK1 Signaling Pathway and the Role of ZYF0033
Disclaimer: ZYF0033 is a specific research compound, also known as HPK1-IN-22. The information presented here is for research and drug development professionals and is based on publicly available preclinical data.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently dampens the downstream signaling cascade, leading to attenuated T-cell activation, proliferation, and cytokine production.[3][4] This immunosuppressive role makes HPK1 a compelling therapeutic target in immuno-oncology.[5] Pharmacological inhibition of HPK1 is hypothesized to reinvigorate the anti-tumor immune response by "releasing the brakes" on T-cells.
This compound is an orally active, potent, and selective small-molecule inhibitor of HPK1. Preclinical studies demonstrate its ability to enhance anti-tumor immunity by blocking the immunosuppressive functions of HPK1. This guide provides a detailed overview of the HPK1 signaling pathway, the mechanism of action of this compound, and relevant preclinical data and experimental methodologies.
Core Concepts: The HPK1 Signaling Pathway
HPK1 acts as a crucial checkpoint downstream of the T-cell receptor. Its activation leads to the dampening of essential signaling pathways required for a robust immune response.
Key steps in the HPK1 signaling cascade:
-
T-Cell Receptor (TCR) Activation: Antigen presentation to the TCR initiates the formation of a signaling complex involving various adaptor proteins.
-
HPK1 Recruitment and Activation: HPK1 is recruited to this signaling complex.
-
SLP-76 Phosphorylation and Degradation: Activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event creates a binding site for the 14-3-3 protein, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.
-
Attenuation of Downstream Signaling: The degradation of SLP-76 destabilizes the TCR signaling complex, thereby weakening downstream pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).
-
Reduced T-Cell Function: The overall effect is a reduction in T-cell activation, proliferation, and the production of effector cytokines such as IL-2 and IFN-γ.
Mechanism of Action of this compound:
This compound is an ATP-competitive inhibitor of HPK1. By binding to the ATP-binding pocket of the HPK1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably SLP-76. This inhibition effectively removes the negative regulatory signal of HPK1, leading to a more sustained and robust T-cell activation upon TCR stimulation.
Below is a diagram illustrating the HPK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Biochemical IC50 | < 10 nM | Inhibition of HPK1 kinase activity based on the phosphorylation of Myelin Basic Protein (MBP). |
| Cellular Activity | 100 nM | Concentration at which this compound reduces the phosphorylation of SLP-76 at Serine 376 in cellular assays. |
Table 2: In Vivo Effects of this compound in a 4T-1 Syngeneic Mouse Model
| Parameter | Effect | Description |
| Tumor Growth | Inhibition | This compound treatment leads to the inhibition of tumor growth. |
| Intratumoral DCs & NK Cells | Increased Infiltration | Increased presence of Dendritic Cells and Natural Killer cells within the tumor microenvironment. |
| Intratumoral CD107a+CD8+ T Cells | Increased Infiltration | Increased infiltration of degranulating, cytotoxic CD8+ T-cells. |
| Intratumoral Regulatory T Cells | Decreased Infiltration | Reduction in the number of immunosuppressive regulatory T-cells. |
| Intratumoral Exhausted T Cells | Decreased Infiltration | Decreased infiltration of PD-1+, TIM-3+, and LAG-3+ CD8+ T-cells. |
| T-Cell Proliferation | Increased | This compound significantly increased the proliferation of both CD4+ and CD8+ T-cells. |
| IFN-γ Secretion | Increased | Enhanced secretion of IFN-γ in bone-marrow-derived dendritic cells. |
| Maximum Tolerated Dose | > 50 mg/kg (daily) | The maximum tolerated daily oral dose exceeds 50 mg/kg. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize HPK1 inhibitors like this compound.
1. Biochemical HPK1 Kinase Assay (e.g., TR-FRET)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1 kinase activity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by HPK1. Inhibition of HPK1 reduces the phosphorylation, leading to a decrease in the FRET signal.
-
Materials: Recombinant human HPK1 enzyme, ATP, biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site), Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Method:
-
Add HPK1 enzyme to a 384-well assay plate.
-
Add serial dilutions of the test compound (e.g., this compound) and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mix containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC.
-
Incubate for a final period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
2. Cellular p-SLP-76 (Ser376) Assay (e.g., Western Blot or Flow Cytometry)
-
Objective: To confirm the on-target effect of the HPK1 inhibitor in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
-
Principle: T-cells are treated with the inhibitor and then stimulated to activate the TCR pathway. The level of phosphorylated SLP-76 is then quantified.
-
Materials: Human or murine T-cells (e.g., primary human T-cells or Jurkat cells), TCR-stimulating antibodies (e.g., anti-CD3/anti-CD28), test compound, lysis buffer (for Western Blot), fixation/permeabilization buffers (for flow cytometry), and an antibody specific for p-SLP-76 (Ser376).
-
Method (Flow Cytometry):
-
Culture T-cells and pre-incubate with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to induce SLP-76 phosphorylation.
-
Fix the cells immediately with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., methanol-based).
-
Stain the cells with a fluorescently-conjugated antibody against p-SLP-76 (Ser376).
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the p-SLP-76 signal.
-
Plot the MFI against the compound concentration to determine the EC50 for p-SLP-76 inhibition.
-
3. In Vivo Syngeneic Mouse Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor as a monotherapy or in combination with other immunotherapies.
-
Principle: A murine cancer cell line is implanted into immunocompetent mice of the same genetic background. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Materials: Syngeneic mouse strain (e.g., BALB/c), a compatible tumor cell line (e.g., 4T-1 for BALB/c mice), test compound formulation for oral gavage, and calipers for tumor measurement.
-
Method:
-
Inject a known number of tumor cells (e.g., 1x10^6 4T-1 cells) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer the treatment (e.g., daily oral gavage) for a defined period.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an HPK1 inhibitor.
Conclusion
HPK1 is a well-validated target for cancer immunotherapy, and inhibitors like this compound hold significant promise. By blocking the negative regulation of T-cell signaling, this compound can enhance multiple facets of the anti-tumor immune response. The preclinical data for this compound demonstrates potent and selective inhibition of HPK1, leading to enhanced T-cell function and significant anti-tumor activity in vivo. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of immuno-oncology agents.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
The Role of Hypoxia-Inducible Factor-1α (HIF-1α) in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key characteristic of the TME in solid tumors is hypoxia, a state of low oxygen tension that arises from the rapid proliferation of cancer cells outstripping the supply of oxygen from an inadequate and often chaotic vasculature.[1][2] In response to this hypoxic stress, tumor cells activate a master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric protein composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β).[2] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of a vast array of target genes, orchestrating a cellular response that enables tumor cells to survive and thrive in the hostile TME.[2]
This technical guide provides an in-depth exploration of the multifaceted role of HIF-1α in the TME, focusing on its core signaling pathways, its impact on key aspects of tumor biology, and the experimental methodologies used to investigate its function.
Core Concepts: HIF-1α Regulation and Signaling
The stability and activity of HIF-1α are tightly regulated by cellular oxygen levels. This regulation is primarily mediated by a class of enzymes called prolyl hydroxylases (PHDs).
HIF-1α Regulation Pathway
In the presence of sufficient oxygen (normoxia), PHDs hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-1α, allowing it to accumulate, dimerize with HIF-1β, and initiate the transcription of its target genes.
References
An In-depth Technical Guide to the Downstream Signaling Targets of ZYF0033, a Novel HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract: ZYF0033 is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation.[1][2][3] By targeting HPK1, this compound enhances anti-tumor immune responses, making it a promising candidate for cancer immunotherapy. This document provides a comprehensive overview of the mechanism of action of this compound, its downstream signaling targets, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Introduction to HPK1 and its Role in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][5] It functions as a key intracellular immune checkpoint, attenuating signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR). Upon TCR engagement, HPK1 is activated and negatively regulates T-cell activation, proliferation, and cytokine production. It does this primarily by phosphorylating key adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), which leads to the dampening of the signaling cascade. Given its role as a brake on the immune system, pharmacological inhibition of HPK1 is an attractive therapeutic strategy to enhance the body's natural anti-tumor immunity.
This compound: Mechanism of Action and Downstream Effects
This compound is an orally active, potent, and selective inhibitor of HPK1. Its primary mechanism of action is the direct blockade of the HPK1 kinase activity. This inhibition prevents the downstream phosphorylation of its substrates, most notably SLP-76 at the serine 376 residue.
The inhibition of this negative regulatory signal results in the following key downstream effects:
-
Enhanced T-Cell Signaling: By preventing the inhibitory phosphorylation of SLP-76, this compound sustains and amplifies the signaling cascade originating from the T-cell receptor.
-
Increased T-Cell Proliferation and Cytokine Production: Treatment with this compound leads to a significant increase in the proliferation of both CD4+ and CD8+ T cells and boosts the secretion of pro-inflammatory cytokines such as IFN-γ.
-
Modulation of the Tumor Microenvironment (TME): In syngeneic mouse models, this compound treatment has been shown to increase the infiltration of beneficial immune cells, including dendritic cells (DCs), natural killer (NK) cells, and activated CD8+ T cells, into the tumor.
-
Reduced Immune Suppression: this compound also decreases the infiltration of immunosuppressive cells like regulatory T cells (Tregs) and T cells expressing exhaustion markers such as PD-1, TIM-3, and LAG-3.
Signaling Pathway Diagram
Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP-76.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound based on available data and representative values for a potent kinase inhibitor.
Table 1: In Vitro Biochemical Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Substrate |
|---|---|---|---|
| HPK1 (MAP4K1) | < 10 | Kinase Assay | MBP |
| Kinase X | > 1,000 | Kinase Assay | N/A |
| Kinase Y | > 1,000 | Kinase Assay | N/A |
IC50: The half maximal inhibitory concentration. Data indicates high potency and selectivity for HPK1.
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Endpoint | EC50 (nM) |
|---|---|---|---|
| Human T-Cells | p-SLP-76 (S376) Inhibition | Western Blot / ELISA | 100 |
| Human CD8+ T-Cells | IFN-γ Secretion | ELISA | ~150 |
| Human CD4+ T-Cells | Proliferation (CFSE) | Flow Cytometry | ~120 |
EC50: The half maximal effective concentration. Representative data based on known downstream effects.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are standard protocols for key assays.
Protocol 1: In Vitro HPK1 Kinase Assay
Objective: To determine the IC50 of this compound against HPK1.
Materials:
-
Recombinant human HPK1 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP solution.
-
This compound serial dilutions.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Radiolabeled ATP ([γ-32P]ATP) or ADP-Glo™ Kinase Assay kit (Promega).
-
96-well plates.
Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
To a 96-well plate, add 5 µL of HPK1 enzyme and 5 µL of this compound dilution (or DMSO for control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix containing the substrate (MBP) and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50.
Protocol 2: Western Blot for Phospho-SLP-76
Objective: To measure the inhibition of HPK1-mediated SLP-76 phosphorylation in T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells.
-
RPMI-1640 medium with 10% FBS.
-
Anti-CD3/CD28 antibodies for T-cell stimulation.
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-SLP-76 (Ser376), anti-total SLP-76, anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Culture T-cells and starve overnight in low-serum media.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15 minutes.
-
Immediately wash cells with ice-cold PBS and lyse them on ice for 30 minutes.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary anti-p-SLP-76 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total SLP-76 and GAPDH as loading controls.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on p-SLP-76 in T-cells.
Conclusion and Future Directions
This compound is a potent HPK1 inhibitor that effectively reverses the negative regulation of T-cell signaling. Its ability to decrease the phosphorylation of the key downstream target SLP-76 translates into enhanced anti-tumor immune responses in preclinical models. The data strongly support the continued investigation of this compound as a novel immunotherapy agent.
Future research should focus on:
-
Comprehensive kinome profiling to confirm selectivity.
-
In vivo pharmacodynamic studies to correlate dose with target engagement (p-SLP-76 inhibition) in tumors.
-
Evaluation of this compound in combination with other immunotherapies, such as PD-1 checkpoint inhibitors, where it may act synergistically.
-
Translational studies using patient-derived samples to confirm activity in human tumors.
References
- 1. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HPK1-IN-22 [medchemleader.com]
- 4. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
ZYF0033: A Technical Guide to Overcoming T Cell Exhaustion Through HPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T cell exhaustion is a significant barrier to effective cancer immunotherapy, characterized by the progressive loss of T cell function in the tumor microenvironment. A key intracellular negative regulator of T cell activation, Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a promising therapeutic target to counteract this phenomenon. ZYF0033 is a potent and selective small molecule inhibitor of HPK1. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its impact on T cell exhaustion, and the experimental protocols used to characterize its activity.
Introduction to T Cell Exhaustion and HPK1
T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer. It is characterized by the upregulation of inhibitory receptors such as PD-1, TIM-3, and LAG-3, reduced production of effector cytokines like IFN-γ and TNF-α, and diminished proliferative capacity. This exhausted state allows tumors to evade the immune system.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, leading to the dampening of T cell activation and function. Elevated HPK1 expression has been correlated with increased T cell exhaustion and poorer patient survival in several cancer types. Therefore, inhibiting HPK1 presents a compelling strategy to restore T cell function and enhance anti-tumor immunity.
This compound: A Potent and Selective HPK1 Inhibitor
This compound is an orally active small molecule inhibitor of HPK1. It exhibits high potency and selectivity, targeting the kinase activity of HPK1.
Biochemical and Cellular Activity of this compound
| Parameter | Value | Reference |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) | [1] |
| IC50 | <10 nM (based on MBP protein phosphorylation inhibition) | [1] |
| Key Biomarker Modulation | Decreased phosphorylation of SLP76 (Serine 376) | [1] |
Impact of this compound on T Cell Exhaustion
This compound has been shown to reverse key hallmarks of T cell exhaustion and promote a more robust anti-tumor immune response.
Reversal of T Cell Exhaustion Phenotype
In preclinical models, treatment with this compound leads to a significant reduction in the expression of exhaustion markers on CD8+ T cells.
| T Cell Population | Effect of this compound | Reference |
| PD-1+ CD8+ T cells | Decreased infiltration in tumors | [1] |
| TIM-3+ CD8+ T cells | Decreased infiltration in tumors | [1] |
| LAG-3+ CD8+ T cells | Decreased infiltration in tumors |
Enhancement of T Cell Effector Function
This compound treatment enhances the effector functions of T cells, leading to increased proliferation and cytokine production.
| Functional Readout | Effect of this compound | Reference |
| CD4+ T cell proliferation | Significantly increased | |
| CD8+ T cell proliferation | Significantly increased | |
| IFN-γ secretion | Increased | |
| CD107a+ CD8+ T cells | Increased intratumoral infiltration |
HPK1 Signaling Pathway and Mechanism of this compound Action
HPK1 acts as a negative regulator downstream of the T cell receptor (TCR). This compound inhibits the kinase activity of HPK1, thereby preventing the downstream signaling events that lead to T cell suppression.
References
Methodological & Application
Application Notes and Protocols for ZYF0033 In Vivo Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033 is an orally active and potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2] HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling and is primarily expressed in hematopoietic cells. By inhibiting HPK1, this compound enhances anti-tumor immune responses. The mechanism of action involves the reduction of SLP76 phosphorylation at serine 376, a key biomarker of HPK1 activation, which in turn promotes the proliferation of CD4+ and CD8+ T cells and increases IFN-γ secretion.[1][2] Preclinical studies have demonstrated that this compound inhibits tumor growth in the 4T-1 syngeneic mouse model and leads to an increased intratumoral infiltration of dendritic cells (DCs), natural killer (NK) cells, and CD107a+CD8+ T cells.[1] Conversely, it decreases the infiltration of regulatory T cells and exhausted T cells expressing PD-1, TIM-3, and LAG-3.
Mechanism of Action of HPK1 Inhibition
HPK1 acts as an intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates downstream adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event recruits 14-3-3 proteins, leading to the dissociation of SLP-76 from the TCR signalosome and its subsequent degradation. This cascade ultimately dampens T-cell activation, proliferation, and cytokine production. This compound blocks this negative regulatory pathway, thereby enhancing T-cell-mediated anti-tumor immunity.
Experimental Protocols
Animal Model and Tumor Implantation (4T-1 Syngeneic Model)
The 4T-1 syngeneic mouse model is a well-established model for metastatic breast cancer and is suitable for evaluating immunotherapies due to its aggressive growth and ability to metastasize.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
4T-1 murine breast cancer cell line
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27G)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture 4T-1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at approximately 80% confluency using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each female BALB/c mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
Treatment Protocol
This compound is an orally active compound. The maximum tolerated dose of this compound exceeds 50 mg/kg daily.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. For example, for a 50 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the concentration would be 10 mg/mL.
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily.
-
Continue treatment for the duration of the study (e.g., 14-21 days), or until humane endpoints are reached.
-
Monitor animal health and body weight daily.
-
Measure tumor volume every 2-3 days.
Endpoint Analysis
At the end of the study, tumors, spleens, and tumor-draining lymph nodes can be harvested for ex vivo analysis of immune cell populations.
Materials:
-
RPMI-1640 medium
-
Collagenase D and DNase I
-
ACK lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD45, -NK1.1, -CD11c, -PD-1, -TIM-3, -LAG-3, -CD107a, -IFN-γ)
-
Flow cytometer
Protocol:
-
Euthanize mice and aseptically harvest tumors, spleens, and tumor-draining lymph nodes.
-
Process tissues into single-cell suspensions. For tumors, this typically involves mechanical dissociation followed by enzymatic digestion with Collagenase D and DNase I.
-
Lyse red blood cells using ACK lysis buffer.
-
Stain cell suspensions with fluorescently-conjugated antibodies for flow cytometric analysis.
-
Acquire data on a flow cytometer and analyze the immune cell populations.
Data Presentation
Table 1: In Vivo Efficacy of this compound in 4T-1 Syngeneic Mouse Model
| Parameter | Vehicle Control | This compound |
| Tumor Growth Inhibition (%) | - | Significant Inhibition |
| Maximum Tolerated Dose (mg/kg) | - | >50 (daily, p.o.) |
Table 2: Expected Changes in Intratumoral Immune Cell Populations with this compound Treatment
| Immune Cell Population | Expected Change | Reference |
| Dendritic Cells (DCs) | Increased Infiltration | |
| Natural Killer (NK) Cells | Increased Infiltration | |
| CD107a+ CD8+ T Cells | Increased Infiltration | |
| Regulatory T Cells (Tregs) | Decreased Infiltration | |
| PD-1+ CD8+ T Cells | Decreased Infiltration | |
| TIM-3+ CD8+ T Cells | Decreased Infiltration | |
| LAG-3+ CD8+ T Cells | Decreased Infiltration | |
| CD4+ T Cell Proliferation | Increased | |
| CD8+ T Cell Proliferation | Increased | |
| IFN-γ Secretion | Increased |
Note: The information provided in this document is for research purposes only. Specific experimental details such as dosing, vehicle formulation, and administration schedule should be optimized for each study.
References
Application Notes and Protocols for ZYF0033, a Potent HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZYF0033, a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in cell-based assays. This compound effectively targets HPK1, a key negative regulator of T-cell activation, to enhance anti-tumor immune responses.
Mechanism of Action
This compound is an orally active inhibitor of HPK1 (also known as MAP4K1) with an IC50 of less than 10 nM.[1][2] HPK1 is a serine/threonine kinase that plays a crucial role in the T-cell receptor (TCR) signaling pathway.[3][4] Upon TCR engagement, HPK1 becomes activated and phosphorylates downstream substrates, including the adapter protein SLP-76 at serine 376.[1] This phosphorylation event leads to the attenuation of T-cell activation. By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby promoting T-cell proliferation, enhancing the secretion of effector cytokines such as IFN-γ, and augmenting anti-tumor immunity.
This compound Signaling Pathway
Caption: this compound inhibits HPK1, preventing SLP-76 phosphorylation and promoting T-cell activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Assay | Reference |
| HPK1 IC50 | < 10 nM | In vitro kinase assay (MBP phosphorylation) | |
| SLP-76 Phosphorylation | Reduction at 100 nM | Western Blot in Jurkat T-cells | |
| T-Cell Proliferation | Increased | CD4+ and CD8+ T-cells | |
| IFN-γ Secretion | Increased | Bone-marrow-derived DCs and T-cells |
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound are provided below.
In Vitro HPK1 Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant HPK1 using a luminescent ADP-detection assay format.
Experimental Workflow:
Caption: Workflow for the in vitro HPK1 kinase assay using ADP-Glo™.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or SLP-76 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP or SLP-76).
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (for positive and negative controls).
-
Add 2 µL of diluted HPK1 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add 2 µL of the master mix to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
SLP-76 Phosphorylation Assay in T-Cells
This protocol describes the detection of SLP-76 phosphorylation at Serine 376 in response to T-cell stimulation and treatment with this compound, using Western Blot.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of SLP-76 phosphorylation.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies (e.g., Dynabeads)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-SLP-76 (Ser376)
-
Primary antibody: anti-total SLP-76 or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Culture Jurkat T-cells or primary T-cells to the desired density.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.
-
Pellet the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein to normalize for protein loading.
T-Cell Proliferation Assay
This protocol measures the effect of this compound on T-cell proliferation using a dye dilution assay and flow cytometry.
Experimental Workflow:
References
Application Notes and Protocols: ZYF0033 Flow Cytometry Analysis of T Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZYF0033 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T cell activation. By inhibiting HPK1, this compound has been shown to enhance T cell-mediated anti-tumor immunity. These application notes provide a comprehensive guide to analyzing the effect of this compound on T cell activation using flow cytometry, a powerful technique for single-cell analysis of protein expression.
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T cell activation signal. The inhibition of HPK1 by this compound is expected to result in a more robust and sustained T cell activation, characterized by increased expression of activation markers and enhanced production of effector cytokines.
Flow cytometry is an essential tool for quantifying the effects of this compound on T cell activation.[1] This method allows for the precise measurement of various cell surface and intracellular markers of activation on different T cell subsets.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. The data is representative of the effects of potent HPK1 inhibitors on T cell activation.
Table 1: Effect of this compound on T Cell Activation Marker Expression
| Treatment | T Cell Subset | Marker | % Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | CD4+ | CD25 | 15.2 ± 2.1 | 510 ± 45 |
| This compound (1 µM) | CD4+ | CD25 | 45.8 ± 4.5 | 1530 ± 120 |
| Vehicle Control | CD4+ | CD69 | 8.5 ± 1.5 | 320 ± 30 |
| This compound (1 µM) | CD4+ | CD69 | 35.2 ± 3.8 | 980 ± 85 |
| Vehicle Control | CD8+ | CD25 | 12.1 ± 1.9 | 480 ± 40 |
| This compound (1 µM) | CD8+ | CD25 | 40.5 ± 4.2 | 1450 ± 110 |
| Vehicle Control | CD8+ | CD69 | 6.8 ± 1.2 | 290 ± 25 |
| This compound (1 µM) | CD8+ | CD69 | 30.1 ± 3.5 | 910 ± 75 |
Table 2: Effect of this compound on T Cell Cytokine Production
| Treatment | T Cell Subset | Cytokine | % Positive Cells (Mean ± SD) |
| Vehicle Control | CD4+ | IFN-γ | 5.3 ± 0.8 |
| This compound (1 µM) | CD4+ | IFN-γ | 18.7 ± 2.5 |
| Vehicle Control | CD4+ | IL-2 | 3.1 ± 0.5 |
| This compound (1 µM) | CD4+ | IL-2 | 12.4 ± 1.8 |
| Vehicle Control | CD8+ | IFN-γ | 8.9 ± 1.2 |
| This compound (1 µM) | CD8+ | IFN-γ | 25.1 ± 3.1 |
| Vehicle Control | CD8+ | IL-2 | 2.5 ± 0.4 |
| This compound (1 µM) | CD8+ | IL-2 | 10.8 ± 1.5 |
Signaling Pathway
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of T Cell Activation Markers
This protocol details the steps for analyzing the expression of T cell activation markers (CD25 and CD69) on CD4+ and CD8+ T cells following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Anti-CD3/CD28 Dynabeads or plate-bound antibodies
-
Fluorescently conjugated antibodies:
-
Anti-Human CD3 (e.g., PerCP-Cy5.5)
-
Anti-Human CD4 (e.g., APC)
-
Anti-Human CD8 (e.g., PE-Cy7)
-
Anti-Human CD25 (e.g., PE)
-
Anti-Human CD69 (e.g., FITC)
-
-
Viability Dye (e.g., Fixable Viability Dye eFluor 780)
-
FACS Buffer (PBS with 2% FBS)
-
96-well U-bottom plate
-
Flow Cytometer
Procedure:
-
Cell Preparation: Thaw and wash cryopreserved human PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Plating: Seed 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Compound Treatment: Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
T Cell Stimulation: Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio or culture in wells pre-coated with anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. Harvest cells and wash with FACS buffer. b. Stain with a viability dye according to the manufacturer's instructions. c. Wash cells with FACS buffer. d. Add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD25, -CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. Resuspend cells in 200 µL of FACS buffer.
-
Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Data Analysis: a. Gate on single, live lymphocytes. b. From the lymphocyte gate, identify CD3+ T cells. c. Within the CD3+ population, gate on CD4+ and CD8+ T cell subsets. d. Analyze the expression of CD25 and CD69 on both CD4+ and CD8+ T cells.
Protocol 2: Intracellular Staining for Cytokine Production
This protocol describes the detection of intracellular IFN-γ and IL-2 in T cells treated with this compound.
Materials (in addition to Protocol 1):
-
Brefeldin A and Monensin (Protein Transport Inhibitors)
-
Intracellular Staining Buffer Kit (Fixation/Permeabilization solution)
-
Fluorescently conjugated antibodies:
-
Anti-Human IFN-γ (e.g., APC-Cy7)
-
Anti-Human IL-2 (e.g., BV421)
-
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Incubation: Incubate the plate for an initial 4-6 hours at 37°C in a 5% CO2 incubator.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 12-16 hours.
-
Cell Staining (Surface Markers): Follow steps 6a-6e from Protocol 1 for surface marker staining.
-
Fixation and Permeabilization: a. After surface staining, wash the cells and then fix and permeabilize them using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: a. Add the intracellular antibody cocktail (anti-IFN-γ, anti-IL-2) to the permeabilized cells. b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with permeabilization buffer. d. Resuspend cells in FACS buffer.
-
Flow Cytometry Acquisition and Analysis: Follow steps 7 and 8 from Protocol 1 to acquire and analyze the data for intracellular cytokine expression in CD4+ and CD8+ T cells.
Experimental Workflow and Analysis Logic
References
Application Notes and Protocols: ZYF0033 Western Blot for pSLP76
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) is a critical scaffold protein in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a cascade of phosphorylation events occurs, leading to T-cell activation, proliferation, and effector functions. A key negative regulatory mechanism in this pathway involves the phosphorylation of SLP-76 at Serine 376 (S376) by the Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the TCR signalosome, ultimately attenuating the immune response.
ZYF0033 is identified as a potent inhibitor of HPK1. By inhibiting HPK1, this compound is expected to decrease the phosphorylation of SLP-76 at S376. This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by quantifying its effect on pSLP76 (S376) levels in a cellular context.
Signaling Pathway
The following diagram illustrates the simplified T-cell receptor (TCR) signaling pathway leading to the phosphorylation of SLP-76 and the inhibitory role of HPK1, which is targeted by this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on pSLP76 (S376) levels. Densitometry is used to quantify band intensities, which are then normalized to a loading control (e.g., β-Actin) and total SLP-76.
| Treatment Concentration (nM) | pSLP76 (S376) Intensity (Arbitrary Units) | Total SLP-76 Intensity (Arbitrary Units) | β-Actin Intensity (Arbitrary Units) | Normalized pSLP76 / Total SLP-76 | % Inhibition of pSLP76 |
| Vehicle (0 nM) | 1.00 | 1.05 | 1.02 | 0.95 | 0% |
| 1 | 0.82 | 1.03 | 1.01 | 0.80 | 16% |
| 10 | 0.55 | 1.06 | 1.03 | 0.52 | 45% |
| 100 | 0.23 | 1.04 | 1.02 | 0.22 | 77% |
| 1000 | 0.08 | 1.05 | 1.01 | 0.08 | 92% |
Experimental Protocols
Western Blot Protocol for Phospho-SLP-76 (Ser376)
This protocol provides a method for the semi-quantitative analysis of SLP-76 phosphorylation in cell lysates.
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for 30 minutes to induce TCR signaling and HPK1 activation.
2. Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or
Application Notes and Protocols for ZYF0033 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency of ZYF0033, an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The following information includes the necessary reagents, experimental setup, and data analysis to assess the inhibitory activity of this compound on HPK1.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. This regulation makes it a compelling target for cancer immunotherapy. This compound is an orally active inhibitor of HPK1 with an IC50 value of less than 10 nM.[1] By inhibiting HPK1, this compound promotes anti-cancer immune responses and reduces the phosphorylation of downstream targets like SLP76 at serine 376.[1] This protocol describes an in vitro kinase assay to quantify the inhibitory effect of this compound on HPK1 activity. The assay is based on a luminescent ADP-detection format, a robust and sensitive method for measuring kinase activity.
Signaling Pathway of HPK1
Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, including SLP-76. This phosphorylation event leads to the attenuation of T-cell activation. Small molecule inhibitors of HPK1, such as this compound, are designed to block this negative regulatory pathway, thereby enhancing T-cell responses against cancer cells.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant HPK1 Enzyme | (Example) Promega | VXXXX |
| Myelin Basic Protein (MBP) | (Example) Sigma | MXXXX |
| ATP | (Example) Promega | VYYYY |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | MedchemExpress | HY-136371 |
| 96-well White Assay Plates | (Example) Corning | CXXXX |
| DMSO | (Example) Sigma | DXXXX |
| DTT | (Example) Sigma | DYYYY |
| Kinase Assay Buffer (5X) | (Example) Promega | VZZZZ |
Reagent Preparation
-
1X Kinase Assay Buffer : Prepare 1X kinase assay buffer by diluting the 5X stock with sterile water. Add DTT to a final concentration of 1 mM.
-
HPK1 Enzyme Solution : Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix : Prepare a mix containing the substrate (e.g., Myelin Basic Protein, MBP) and ATP in 1X Kinase Assay Buffer. The final concentration of ATP should be at or near the Km for HPK1.
-
This compound Dilution Series : Prepare a serial dilution of this compound in 1X Kinase Assay Buffer containing a fixed percentage of DMSO (e.g., 1%).
Assay Procedure
The following workflow outlines the steps for the in vitro kinase assay.
Detailed Steps:
-
Inhibitor/Control Addition : To the wells of a 96-well plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
-
Enzyme Addition : Add 10 µL of the diluted HPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.
-
Reaction Initiation : Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.
-
Kinase Reaction Incubation : Mix the plate and incubate at 30°C for 45 minutes.[2]
-
Reaction Termination : Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2]
-
ADP to ATP Conversion : Incubate the plate at room temperature for 40 minutes.[2]
-
Signal Generation : Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement : Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 x (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))
Where:
-
RLU_inhibitor is the relative luminescence units from the wells with this compound.
-
RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.
-
RLU_negative_control is the luminescence from the wells with no enzyme.
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Summary of Key Quantitative Parameters
| Parameter | Value |
| Total Reaction Volume | 25 µL |
| Kinase Reaction Incubation Time | 45 minutes at 30°C |
| ADP-Glo™ Reagent Incubation Time | 40 minutes at Room Temperature |
| Kinase Detection Reagent Volume | 50 µL |
| Final DMSO Concentration | (User-defined, e.g., <1%) |
| This compound Concentration Range | (User-defined, e.g., 0.1 nM to 10 µM) |
| HPK1 Enzyme Concentration | (Empirically determined, e.g., 2-5 ng/µL) |
| Substrate (MBP) Concentration | (Empirically determined) |
| ATP Concentration | (At or near Km for HPK1) |
Alternative & Complementary Protocols
While the ADP-Glo™ assay is a common method, other techniques can be employed to study this compound's effect on HPK1.
-
Western Blot Analysis : An in vitro kinase assay can be performed where the reaction is stopped with SDS-PAGE loading buffer. The samples are then run on a gel, transferred to a membrane, and probed with an antibody specific for phosphorylated SLP76 (Ser376) to directly measure the phosphorylation event inhibited by this compound. This method provides a more direct measure of substrate phosphorylation.
-
Mass Spectrometry : For a more detailed analysis of phosphorylation sites, the reaction mixture can be analyzed by mass spectrometry to identify and quantify phosphorylated peptides. This can confirm the specific sites on the substrate that are phosphorylated by HPK1 and how this compound affects this process.
These alternative methods can provide valuable complementary data to the primary luminescent assay, offering a more comprehensive understanding of this compound's inhibitory mechanism.
References
Application Note: Identifying Resistance Mechanisms to ZYF0033 Using a Genome-Wide CRISPR-Cas9 Screen
Application Notes and Protocols for Syngeneic Tumor Models in Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syngeneic tumor models are a cornerstone of preclinical immuno-oncology research, providing a powerful platform to investigate the complex interplay between the immune system and cancer.[1][2][3] These models involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background, ensuring that the tumor, stroma, and host immune system are histocompatible.[1] This creates a robust system for evaluating novel immunotherapies, studying mechanisms of action, and identifying predictive biomarkers in a setting that recapitulates the dynamic tumor-immune microenvironment.[4] This document provides a detailed overview of the applications and experimental protocols for a representative syngeneic tumor model, herein referred to as ZYF0033, to guide researchers in their preclinical drug development efforts.
Model Characteristics
The this compound syngeneic model is established by implanting the this compound murine cancer cell line, derived from a specific inbred mouse strain (e.g., C57BL/6 or BALB/c), into mice of the same strain. The choice of cell line and corresponding mouse strain is critical as it determines the immunological and genetic landscape of the tumor model. Different syngeneic models exhibit unique tumor microenvironments (TMEs), with varying degrees of immune cell infiltration, which can influence their response to immunotherapies.
Table 1: Representative Immunophenotyping of Established Syngeneic Tumor Models
| Cell Line | Mouse Strain | Tumor Type | Key Immune Features | Reference |
| CT26 | BALB/c | Colon Carcinoma | High infiltration of CD8+ T cells and NK cells. | |
| MC38 | C57BL/6 | Colon Adenocarcinoma | Moderate T-cell infiltration. | |
| 4T1 | BALB/c | Mammary Carcinoma | Myeloid-enriched, with a high proportion of immunosuppressive cells. | |
| B16-F10 | C57BL/6 | Melanoma | "Cold" tumor with low T-cell infiltration. |
Applications
The this compound syngeneic model is a versatile tool with a wide range of applications in immuno-oncology research:
-
Efficacy Testing of Novel Immunotherapies: Syngeneic models are ideal for evaluating the anti-tumor activity of various immunotherapeutic agents, including checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), CAR-T cells, cancer vaccines, and cytokines.
-
Combination Therapy Studies: The model allows for the investigation of synergistic effects when combining immunotherapies with other treatment modalities such as chemotherapy, radiation therapy, or targeted therapies.
-
Pharmacodynamic (PD) and Biomarker Analysis: Researchers can use the this compound model to assess the in vivo effects of a drug on the immune system and to identify potential biomarkers of response or resistance. This can involve analyzing changes in immune cell populations within the tumor, blood, and lymphoid organs.
-
Mechanism of Action (MoA) Studies: By studying the changes in the TME following treatment, syngeneic models help to elucidate the mechanisms by which a therapy exerts its anti-tumor effects.
Experimental Protocols
I. Cell Culture and Preparation
Objective: To prepare this compound tumor cells for implantation.
Materials:
-
This compound murine tumor cell line
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture this compound cells in T-75 or T-150 flasks at 37°C in a humidified incubator with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of implantation, wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability (should be >95%) using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL). Keep the cells on ice until implantation.
II. Tumor Implantation
Objective: To establish subcutaneous tumors in syngeneic mice.
Materials:
-
6-8 week old, immunocompetent mice of the appropriate strain (e.g., C57BL/6 or BALB/c)
-
Prepared this compound cell suspension
-
1 mL syringes with 25-27 gauge needles
-
Animal clippers
-
70% ethanol
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Shave the right flank of each mouse.
-
Clean the injection site with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Subcutaneously inject 100 µL of the cell suspension (e.g., 1 x 10^6 cells) into the shaved flank of each mouse.
-
Monitor the mice regularly for tumor growth and overall health.
III. Tumor Growth Monitoring and Treatment
Objective: To monitor tumor progression and administer therapeutic agents.
Materials:
-
Digital calipers
-
Animal scale
-
Therapeutic agent(s) and vehicle control
-
Appropriate administration tools (e.g., gavage needles, syringes)
Protocol:
-
Begin monitoring tumor growth 3-5 days after implantation.
-
Measure the tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Record the body weight of each mouse at each measurement.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the therapeutic agent(s) and vehicle control according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral, intravenous).
-
Continue to monitor tumor growth and body weight throughout the study.
-
Euthanize mice if the tumor volume exceeds the protocol-defined limit or if there are signs of significant morbidity.
IV. Sample Collection and Analysis
Objective: To collect tissues for downstream analysis.
Protocol:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Collect tumors, blood, spleens, and lymph nodes.
-
Process tumors for various analyses:
-
Flow Cytometry: Digest the tumor to create a single-cell suspension for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and other immune cells.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Fix a portion of the tumor in formalin and embed in paraffin for histological analysis of immune cell infiltration and protein expression.
-
RNA/Protein Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent RNA sequencing, qPCR, or western blot analysis.
-
Data Presentation
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 1500 ± 150 | - | - |
| This compound-Targeted Therapy A | 10 | 800 ± 120 | 46.7 | <0.01 |
| Anti-PD-1 Antibody | 10 | 600 ± 100 | 60.0 | <0.001 |
| Therapy A + Anti-PD-1 | 10 | 250 ± 80 | 83.3 | <0.0001 |
Table 3: Example Immunophenotyping Data from Tumor Tissue (Flow Cytometry)
| Treatment Group | % CD45+ Cells | % CD3+ T Cells (of CD45+) | % CD8+ T Cells (of CD3+) | CD8+/Treg Ratio |
| Vehicle | 25 ± 3 | 40 ± 5 | 25 ± 4 | 1.5 ± 0.3 |
| Anti-PD-1 Antibody | 45 ± 5 | 60 ± 6 | 45 ± 5 | 4.0 ± 0.5 |
Visualizations
Caption: Figure 1. Syngeneic model experimental workflow.
Caption: Figure 2. PD-1/PD-L1 immune checkpoint pathway.
References
Application Notes & Protocols for ZYF0033 in a Humanized Mouse Model
Introduction
ZYF0033 is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a crucial negative regulator of T-cell activation.[1][2][3] By inhibiting HPK1, this compound has been shown to enhance anti-tumor immune responses, leading to increased proliferation and activation of T-cells and greater infiltration of immune cells into the tumor microenvironment in preclinical syngeneic mouse models.[1][2] To evaluate the efficacy and mechanism of action of this compound in a system that more closely mimics the human immune system, the use of humanized mouse models is an essential next step.
This document provides detailed application notes and protocols for preclinical studies of this compound utilizing a humanized mouse model engrafted with human hematopoietic stem cells (Hu-HSC). These models provide a long-term, stable reconstitution of a multi-lineage human immune system, making them ideal for studying the effects of immunomodulatory agents like this compound on human immune cells in an in vivo setting.
Quantitative Data Summary
The following tables represent expected outcomes from a study evaluating this compound in a Hu-HSC mouse model bearing a human tumor xenograft.
Table 1: this compound Efficacy on Tumor Growth
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 1250 | 150 | - |
| This compound (25 mg/kg) | 10 | 750 | 120 | 40% |
| This compound (50 mg/kg) | 10 | 450 | 100 | 64% |
| Anti-PD-1 | 10 | 600 | 130 | 52% |
| This compound (50 mg/kg) + Anti-PD-1 | 10 | 200 | 80 | 84% |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ of CD45+ | % CD4+ of CD45+ | CD8+/CD4+ Ratio | % Ki67+ of CD8+ | % Granzyme B+ of CD8+ |
| Vehicle Control | 15 | 30 | 0.5 | 10 | 15 |
| This compound (50 mg/kg) | 35 | 25 | 1.4 | 40 | 50 |
| Anti-PD-1 | 30 | 28 | 1.1 | 35 | 45 |
| This compound (50 mg/kg) + Anti-PD-1 | 50 | 20 | 2.5 | 65 | 75 |
Table 3: Cytokine Levels in Peripheral Blood
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Vehicle Control | 50 | 80 | 20 |
| This compound (50 mg/kg) | 250 | 180 | 100 |
| Anti-PD-1 | 200 | 150 | 80 |
| This compound (50 mg/kg) + Anti-PD-1 | 500 | 350 | 200 |
Experimental Protocols
Protocol 1: Generation of Hu-HSC Humanized Mice
Objective: To create immunodeficient mice with a reconstituted human immune system.
Materials:
-
NOD-scid IL2Rγnull (NSG) mice (6-8 weeks old)
-
Human CD34+ Hematopoietic Stem Cells (HSCs)
-
Busulfan (or other myeloablative agent)
-
Sterile PBS
-
Flow cytometry antibodies (for chimerism analysis)
Procedure:
-
Myeloablation: Condition NSG mice with a sublethal dose of busulfan to create space in the bone marrow for human HSC engraftment.
-
HSC Injection: 24 hours post-conditioning, inject 1-2 x 105 human CD34+ HSCs intravenously into each mouse.
-
Engraftment Period: House the mice in a sterile environment for 12-16 weeks to allow for the development and maturation of a multi-lineage human immune system.
-
Chimerism Monitoring: At 12 weeks post-injection, collect peripheral blood and perform flow cytometry to determine the percentage of human CD45+ cells. A chimerism level of >25% is considered successful engraftment.
Protocol 2: Tumor Xenograft Implantation and this compound Treatment
Objective: To establish a human tumor model and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Hu-HSC mice with successful engraftment
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 106 A549 cells mixed with Matrigel into the flank of each Hu-HSC mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (as described in Table 1).
-
Drug Administration: Administer this compound or vehicle control orally, once daily. For combination therapy, administer anti-PD-1 antibody intraperitoneally twice a week.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize mice and collect tumors and blood for further analysis.
Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
Collagenase D, DNase I
-
RPMI-1640 medium
-
70 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Human-specific antibodies for flow cytometry (e.g., CD45, CD3, CD4, CD8, Ki67, Granzyme B)
Procedure:
-
Tumor Digestion: Mince the excised tumors and digest with Collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C to create a single-cell suspension.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, perform red blood cell lysis.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against human immune cell markers. Include a viability dye to exclude dead cells.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the proportions of different immune cell subsets as outlined in Table 2.
Visualizations
Caption: this compound inhibits HPK1, preventing downstream negative regulation of T-cell activation.
References
Application Notes and Protocols: ZYF0033 Combination Therapy with Anti-PD-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of T-cell activation and anti-tumor immunity.[1][2] Inhibition of HPK1 presents a promising strategy to enhance the efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. ZYF0033 is a potent and selective small-molecule inhibitor of HPK1 with an IC50 of less than 10 nM.[3] Preclinical evidence suggests that this compound promotes anti-cancer immune responses by enhancing T-cell proliferation and effector functions, leading to tumor growth inhibition.[3] This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of this compound in combination with an anti-PD-1 antibody in preclinical models.
Mechanism of Action: Synergistic Immune Activation
The combination of this compound and an anti-PD-1 antibody targets two distinct but complementary immunosuppressive pathways. This compound acts intracellularly to remove a key brake on T-cell receptor (TCR) signaling, while anti-PD-1 antibodies block an inhibitory signal at the cell surface. This dual approach is hypothesized to reinvigorate exhausted T cells within the tumor microenvironment and promote a robust and durable anti-tumor immune response.
Signaling Pathway of HPK1 Inhibition and PD-1 Blockade
Caption: Combined this compound and anti-PD-1 therapy enhances T-cell activation.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative changes in key immunological and anti-tumor parameters based on preclinical studies of HPK1 inhibitors combined with anti-PD-1 therapy.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound | 900 ± 180 | 40% |
| Anti-PD-1 | 1050 ± 200 | 30% |
| This compound + Anti-PD-1 | 300 ± 90 | 80% |
Table 2: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations
| Cell Population | Marker Profile | Expected Change with this compound + Anti-PD-1 |
| CD8+ T Cells | CD45+, CD3+, CD8+ | Significant Increase |
| CD4+ T Helper Cells | CD45+, CD3+, CD4+, FoxP3- | Increase |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease |
| Exhausted CD8+ T Cells | CD8+, PD-1+, TIM-3+ | Significant Decrease |
| Activated CD8+ T Cells | CD8+, CD107a+ | Significant Increase |
| Natural Killer (NK) Cells | CD45+, NK1.1+ | Increase |
| Dendritic Cells (DCs) | CD45+, CD11c+ | Increase |
Table 3: Changes in Circulating Cytokine Levels
| Cytokine | Expected Change with this compound + Anti-PD-1 |
| IFN-γ | Significant Increase |
| TNF-α | Increase |
| IL-2 | Increase |
| IL-10 | Decrease |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26, MC38, 4T1)
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Calipers, syringes, and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1x10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Administer this compound (e.g., 50-100 mg/kg) orally, once or twice daily.
-
Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, twice a week.
-
-
Data Collection: Continue to measure tumor volumes and body weights every 2-3 days.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of morbidity are observed. At the endpoint, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).
Experimental Workflow for In Vivo Studies
Caption: Workflow for preclinical evaluation of this compound and anti-PD-1.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and immunophenotyping of TILs from harvested tumors.
Materials:
-
Harvested tumors
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase IV and DNase I
-
ACK lysis buffer
-
70 µm and 40 µm cell strainers
-
FACS buffer (PBS + 2% FBS)
-
Fc Block (anti-CD16/32)
-
Live/Dead stain
-
Fluorescently conjugated antibodies (see Table 2 for markers)
-
Intracellular staining buffer kit (if staining for FoxP3 or cytokines)
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Incubate in a digestion buffer (RPMI + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I) at 37°C for 30-45 minutes with agitation.
-
-
Single-Cell Suspension:
-
Neutralize the digestion with RPMI + 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes to lyse red blood cells.
-
Neutralize the ACK buffer with PBS, centrifuge, and resuspend the cell pellet.
-
Pass the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count viable cells.
-
Aliquot approximately 1x10^6 cells per staining tube.
-
Stain for viability using a Live/Dead stain according to the manufacturer's protocol.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10 minutes at 4°C.
-
Add the cocktail of fluorescently conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure to set up appropriate compensation controls.
-
Logical Relationship of Therapeutic Action and Outcome
Caption: Logical flow from combination therapy to tumor inhibition.
Conclusion
The combination of the HPK1 inhibitor this compound with an anti-PD-1 checkpoint inhibitor represents a promising immunotherapeutic strategy. The provided protocols and expected outcomes serve as a guide for researchers to design and execute preclinical studies to validate the synergistic anti-tumor activity of this combination. Rigorous evaluation of the immunological changes within the tumor microenvironment will be crucial for understanding the underlying mechanisms and advancing this therapeutic approach towards clinical development.
References
Application Notes and Protocols: ZYF0033 Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZYF0033, also known as HPK1-IN-22, is a potent and orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling, primarily expressed in hematopoietic cells.[2][3] By inhibiting HPK1, this compound blocks a key negative feedback loop in T-cells, thereby enhancing anti-tumor immunity. This mechanism involves reducing the phosphorylation of SLP76, a key substrate of HPK1, which leads to increased T-cell proliferation and effector functions.[1][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth in syngeneic mouse models, such as the 4T-1 model, by promoting the infiltration of immune cells like Dendritic Cells (DCs) and Natural Killer (NK) cells into the tumor microenvironment.
These application notes provide essential data and detailed protocols for the successful formulation and administration of this compound in in vivo research settings.
This compound Signaling Pathway
HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SLP-76 at Serine 376. This phosphorylation event dampens the downstream signal, leading to reduced T-cell activation and proliferation. This compound directly inhibits the kinase activity of HPK1, preventing the phosphorylation of SLP-76 and thus removing the inhibitory signal, resulting in a more robust and sustained anti-tumor immune response.
Caption: this compound inhibits HPK1, preventing the negative regulation of T-cell signaling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound for in vivo study design.
Table 1: Physicochemical and Solubility Data
| Parameter | Value | Notes |
|---|---|---|
| Synonyms | HPK1-IN-22 | |
| Molecular Weight | 462.61 g/mol | |
| Formula | C₂₄H₂₇FN₆O₃ |
| DMSO Solubility | 100 mg/mL (216.16 mM) | Requires sonication. Use newly opened, hygroscopic DMSO for best results. |
Table 2: Recommended Formulations for In Vivo Oral Administration
| Protocol | Components | Final Concentration | Appearance |
|---|---|---|---|
| 1 | 2% DMSO, 40% PEG300, 58% Saline | 4 mg/mL | Suspended solution (ultrasound needed) |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
| 4 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
Table 3: In Vivo Efficacy and Dosing Information
| Parameter | Value / Observation | Animal Model |
|---|---|---|
| Max Tolerated Dose (MTD) | > 50 mg/kg (daily, p.o.) | Not specified |
| Toxicity Study MTD | > 120 mg/kg (6-day study) | Not specified |
| Proven Efficacy | Inhibits tumor growth | 4T-1 syngeneic mouse model |
| Immunological Effects | Increased intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells. | 4T-1 syngeneic mouse model |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a clear solution of this compound suitable for oral (p.o.) administration in mice, based on Formulation Protocol 2 from Table 2.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 or PEG400
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and/or vials
-
Sonicator (optional, for stock solution)
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (e.g., 25 mg/mL in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete dissolution. This stock solution should be clear.
-
-
Prepare Final Dosing Vehicle (Working Solution):
-
Important: The working solution for in vivo experiments should be prepared fresh and used on the same day to ensure stability and prevent precipitation.
-
The following steps are for preparing 1 mL of a 2.5 mg/mL final formulation. Adjust volumes as needed for your desired concentration and total volume.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween-80 and vortex again to mix thoroughly.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until the solution is clear and uniform.
-
Caption: Workflow for preparing this compound oral dosing solution.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound. Specifics such as cell numbers, mouse strain, and dosing regimen should be optimized for the chosen tumor model.
Objective: To evaluate the anti-tumor activity of orally administered this compound.
Model: 4T-1 syngeneic breast cancer model in BALB/c mice.
Procedure:
-
Animal Acclimatization: Acclimate female BALB/c mice (6-8 weeks old) for at least one week under standard laboratory conditions.
-
Tumor Implantation: Subcutaneously inject 4T-1 tumor cells (e.g., 1 x 10⁵ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (formulation without this compound), administered orally once daily (QD) or twice daily (BID).
-
Group 2: this compound (e.g., 25 mg/kg), administered p.o. on the same schedule.
-
Group 3: this compound (e.g., 50 mg/kg), administered p.o. on the same schedule.
-
-
Administration and Monitoring:
-
Administer the prepared formulations via oral gavage for the duration of the study (e.g., 14-21 days).
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size limit or at a fixed time point.
-
Collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry for immune cell infiltration, pharmacodynamic analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Caption: General experimental workflow for an in vivo efficacy study.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of this compound in vivo by measuring the phosphorylation of its direct substrate, SLP-76.
Procedure:
-
Study Design: Use either tumor-bearing or naive mice. Administer a single oral dose of this compound or vehicle.
-
Sample Collection: Collect blood or spleens at various time points post-administration (e.g., 2, 4, 8, and 24 hours) to capture the pharmacodynamic effect over time.
-
Cell Isolation:
-
For blood, isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
-
For spleens, generate a single-cell suspension by mechanical dissociation.
-
-
T-Cell Receptor Stimulation (Optional but Recommended):
-
Since basal levels of pSLP-76 can be low, ex vivo stimulation of the isolated cells with TCR agonists (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 5-15 minutes) can amplify the signal window, making the inhibitory effect of this compound more apparent.
-
-
Phosphoflow Cytometry:
-
Immediately fix the cells post-stimulation to preserve phosphorylation states.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain with a fluorescently-conjugated antibody specific for pSLP-76 (Ser376), along with surface markers for T-cell identification (e.g., CD3, CD4, CD8).
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of pSLP-76 in the CD4+ and CD8+ T-cell populations. Compare the MFI between this compound-treated and vehicle-treated groups to determine the percentage of target inhibition.
References
Troubleshooting & Optimization
troubleshooting ZYF0033 experiments
Welcome to the technical support center for ZYF0033. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). By binding to the ATP-binding pocket of TKX, it prevents phosphorylation of its downstream substrate, Protein Y, thereby inhibiting the entire TKX-Y signaling cascade, which is crucial for cell proliferation and survival in specific cancer cell lines.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting it in DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 2 years. For in vivo studies, please consult specific formulation protocols.
Q3: What is the recommended concentration range for in vitro cell-based assays?
A3: The optimal concentration of this compound varies depending on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific model. Most users report significant activity in the 50 nM to 500 nM range.
Q4: Is this compound light-sensitive?
A4: this compound exhibits moderate light sensitivity. We recommend protecting the lyophilized powder and reconstituted solutions from direct light by using amber vials or by wrapping containers in foil. Standard laboratory lighting during experimental procedures is generally acceptable.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (e.g., MTT/XTT) Results
Q: I am observing inconsistent IC50 values for this compound across replicate experiments. What could be the cause?
A: High variability in cell viability assays can stem from several factors. Refer to the following troubleshooting workflow and table of common causes.
Caption: Troubleshooting workflow for inconsistent IC50 results.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Calibrate your pipette and use a consistent technique for all wells. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not reuse diluted compound. |
| Edge Effects on Plate | Avoid using the outermost wells of the assay plate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead. |
| Variable Incubation Time | Use a multi-channel pipette for adding reagents and stop solution to minimize time differences across the plate. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells (including controls) and is below 0.5% to avoid solvent-induced toxicity. |
Issue 2: No Inhibition of Downstream Signaling in Western Blot
Q: My Western blot shows no decrease in the phosphorylation of Protein Y (p-Protein Y) after treating cells with this compound. Why?
A: This suggests either the drug is not reaching its target or there is an issue with the experimental setup.
This compound Signaling Pathway
ZYF0033 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ZYF0033.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as HPK1-IN-22, is an orally active and potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase expressed in hematopoietic cells.[1][2][3] It functions as a negative regulator of T-cell activation.[4] this compound exerts its effect by inhibiting HPK1 with an IC50 of less than 10 nM.[1] This inhibition leads to a decrease in the phosphorylation of the downstream target SLP76 at serine 376, a key biomarker for T-cell activation. By blocking HPK1, this compound promotes anti-cancer immune responses, enhances the proliferation of CD4+ and CD8+ T cells, and increases the secretion of IFN-γ.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For in vitro studies, this compound is soluble in DMSO. You can prepare a stock solution in DMSO at a concentration of up to 100 mg/mL (216.16 mM). It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic. If you observe precipitation, gentle warming and/or sonication can aid in dissolution.
For in vivo experiments, this compound can be formulated in various vehicles. The choice of vehicle will depend on the desired final concentration and route of administration. Please refer to the solubility data table below for specific formulations.
Q3: My this compound solution in a co-solvent system for in vivo use is cloudy. What should I do?
Cloudiness or precipitation in your in vivo formulation can be due to several factors. Here are some troubleshooting steps:
-
Ensure proper mixing order: Add and thoroughly mix each solvent component in the specified order as detailed in the experimental protocols.
-
Apply heat and/or sonication: Gentle warming and brief sonication can help dissolve the compound. For instance, one protocol specifically mentions the need for sonication to achieve a suspended solution.
-
Check solvent quality: Use high-purity, fresh solvents as impurities or water content can affect solubility.
-
Adjust the formulation: If precipitation persists, consider trying an alternative formulation. For example, formulations with Tween-80 or SBE-β-CD have been shown to yield clear solutions.
Q4: What are the recommended storage conditions for this compound powder and stock solutions to ensure stability?
To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Solid Powder: Store at -20°C for up to 3 years.
-
In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observation |
| DMSO | 100 mg/mL (216.16 mM) | Needs ultrasonic |
| DMSO | 80 mg/mL (172.93 mM) | Sonication is recommended |
| 2% DMSO, 40% PEG300, 58% Saline | 4 mg/mL (8.65 mM) | Suspended solution, needs ultrasonic |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.40 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.40 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.40 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Clear Solution)
This protocol is an example for achieving a clear solution at ≥ 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and homogeneous.
Visualizations
Caption: this compound inhibits HPK1, preventing SLP76 phosphorylation and boosting T-cell activation.
Caption: Workflow for preparing and evaluating this compound in an in vivo cancer model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1-IN-22 | Orally effective HPK1 inhibitor | TargetMol [targetmol.com]
- 3. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZYF0033 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting potential off-target effects of ZYF0033, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound, also known as HPK1-IN-22, is a potent, orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with an IC50 of less than 10 nM.[1][2] HPK1 is a negative regulator of T-cell receptor signaling.[3] By inhibiting HPK1, this compound is designed to promote anti-cancer immune responses, making it a candidate for T-cell-based immunotherapies.[1][4] A key biomarker of its activity is the reduced phosphorylation of SLP76 at serine 376.
Q2: Why is investigating off-target effects crucial for an HPK1 inhibitor like this compound?
A: Investigating off-target effects is critical for any therapeutic candidate to ensure safety and efficacy. For an immuno-oncology agent like this compound, the standard for acceptable off-target liability is particularly high. The drug's mechanism relies on modulating the immune system to attack cancer cells. Unintended interactions with other kinases or proteins could lead to adverse events, such as toxicity, or could interfere with the desired anti-tumor immune response, compromising its therapeutic effect.
Q3: What are the initial steps to assess the selectivity of this compound?
A: The most direct initial step is to perform a kinase selectivity profile. Since this compound is a kinase inhibitor, screening it against a broad panel of other kinases is essential to determine its specificity for HPK1. This is typically done using in vitro binding or activity assays. Commercial services are available that offer panels of hundreds of human kinases for this purpose. A highly selective inhibitor will show potent activity against HPK1 with minimal inhibition of other kinases at a given concentration.
Q4: How can I identify unknown off-target proteins of this compound in a cellular context?
A: Several unbiased, proteomics-based methods can identify off-target proteins directly in a cellular environment:
-
Chemical Proteomics: This approach uses chemical probes to enrich and identify proteins that bind to this compound. Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can reveal unintended binding partners.
-
Global Proteomic Profiling: Using mass spectrometry, you can compare the protein expression levels in cells treated with this compound versus a vehicle control. Significant, unexpected changes in protein abundance can point to off-target pathway modulation.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. A proteome-wide CETSA can identify proteins that are stabilized by this compound, indicating a direct binding interaction.
Q5: The cellular phenotype I observe is inconsistent with known HPK1 inhibition. How can I troubleshoot this?
A: If the observed phenotype does not align with the expected outcome of HPK1 inhibition (e.g., increased T-cell activation), it may be due to an off-target effect. The following strategies can help differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated HPK1 Inhibitor: If a different HPK1 inhibitor with a distinct chemical scaffold does not produce the same phenotype, the effect is likely specific to this compound's structure and therefore off-target.
-
Perform a Rescue Experiment: Introduce a drug-resistant mutant of HPK1 into the cells. If the phenotype is not reversed, it suggests the involvement of other targets.
-
Dose-Response Comparison: Compare the concentration of this compound required to engage HPK1 with the concentration that produces the unexpected phenotype. A significant discrepancy in these potencies suggests an off-target mechanism.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the investigation of this compound.
| Observed Issue | Potential Cause | Suggested Experimental Action | Expected Outcome |
| 1. High cytotoxicity observed at effective concentrations. | Off-target kinase inhibition or interaction with toxicity-related proteins. | 1. Perform a broad kinase selectivity screen (e.g., KinomeScan). 2. Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs). 3. Use a cell line that does not express HPK1; if toxicity persists, it is off-target. | Identification of unintended kinase targets or other proteins responsible for toxicity. |
| 2. Phenotype is inconsistent with HPK1 signaling. | This compound modulates one or more unknown signaling pathways. | 1. Use a structurally unrelated HPK1 inhibitor to see if the phenotype is replicated. 2. Perform unbiased proteomic profiling (LC-MS/MS) to identify differentially expressed proteins. 3. Conduct a rescue experiment by overexpressing wild-type HPK1. | Differentiation between on-target and off-target driven phenotypes. Identification of novel pathways affected by this compound. |
| 3. Need to confirm direct binding of this compound to HPK1 in cells. | Lack of confirmation that this compound engages its intended target in a complex cellular environment. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to measure the thermal stabilization of HPK1 upon this compound binding. 2. Develop an isothermal dose-response fingerprint (ITDRF) using CETSA to quantify target engagement. | Direct biophysical evidence of target engagement in situ and determination of cellular potency. |
| 4. Requirement for a comprehensive, unbiased off-target profile. | The full spectrum of this compound's molecular interactions is unknown. | 1. Employ a proteome-wide CETSA (thermal proteome profiling) to identify all proteins stabilized by this compound. 2. Use chemical proteomics approaches to pull down and identify binding partners from cell lysates. | A comprehensive list of potential off-target proteins for further validation and investigation. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins' KinaseProfiler™, Reaction Biology's Kinase Assays) that offers a panel of hundreds of human kinases.
-
Assay Format: The service will typically perform a competition binding assay (e.g., KINOMEscan™) or a radiometric activity assay (e.g., HotSpot™). In a binding assay, this compound competes with a labeled ligand for binding to each kinase.
-
Data Analysis: Results are often provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is significantly inhibited (e.g., >50% inhibition). Follow-up with IC50 determination for any identified hits to quantify their potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes HPK1 in intact cells.
Methodology:
-
Cell Treatment: Culture cells (e.g., a T-cell line like Jurkat) and treat them with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling at room temperature.
-
Cell Lysis: Lyse the cells to release their protein content. This can be done through freeze-thaw cycles or lysis buffers.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble HPK1 at each temperature point using a method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble HPK1 against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore direct binding.
Protocol 3: Proteomic Profiling for Unbiased Off-Target Identification
Objective: To identify proteins and pathways that are differentially expressed or modified upon this compound treatment.
Methodology:
-
Sample Preparation: Treat a relevant cell line with this compound or a vehicle control for a defined period (e.g., 24 hours). Harvest the cells and lyse them to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will separate, identify, and quantify thousands of peptides from the samples.
-
Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the corresponding proteins. Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to determine if the differentially expressed proteins are enriched in specific signaling pathways, which may represent off-target effects.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZYF0033 Concentration for Cell Culture
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZYF0033 for in vitro cell culture experiments. This compound is a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] By inhibiting HPK1, this compound promotes anti-cancer immune responses, making it a promising candidate for T cell-based immunotherapies.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small-molecule inhibitor of HPK1 (also known as MAP4K1) with an IC50 of less than 10 nM.[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound reduces the phosphorylation of SLP76 at serine 376, a key downstream target, thereby enhancing T-cell activation, proliferation, and cytokine production (e.g., IFN-γ). This ultimately promotes an anti-cancer immune response.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For initial dose-response studies, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A common starting point is a logarithmic scale from 1 nM to 10 µM. Based on published data, this compound has been shown to be effective at concentrations around 100 nM for reducing SLP76 phosphorylation in 24-hour assays. Therefore, a range bracketing this value would be a logical starting point.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the specific assay and the biological question being addressed. For signaling pathway analysis (e.g., Western blot for p-SLP76), a shorter incubation of 24 hours has been shown to be effective. For cell proliferation or cytotoxicity assays, longer incubation times of 48 to 72 hours are typically required to observe significant effects. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and assay.
Q4: What solvent should I use to dissolve this compound and what are the storage conditions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the culture plate- Mycoplasma contamination | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly test cell cultures for mycoplasma contamination. |
| No observable effect of this compound at expected concentrations | - Compound instability or degradation- Incorrect concentration calculation- Cell line is resistant to HPK1 inhibition- Suboptimal assay conditions | - Prepare fresh dilutions of this compound from a new stock for each experiment.- Double-check all calculations for dilutions.- Verify HPK1 expression in your cell line. Consider using a positive control cell line known to be sensitive to HPK1 inhibition.- Optimize other assay parameters such as cell seeding density and incubation time. |
| High background signal in control wells | - Solvent (DMSO) toxicity- High cell seeding density- Media depletion | - Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1%.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.- Ensure adequate media volume for the duration of the experiment. |
| Unexpected cytotoxicity at low concentrations | - Cell line is highly sensitive to HPK1 inhibition- Off-target effects of the compound- Synergistic effects with media components | - Perform a more detailed dose-response curve with finer concentration steps at the lower end.- Review literature for potential off-target effects of HPK1 inhibitors.- Use a serum-free or defined media to minimize confounding factors. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A common approach is to use a half-log or full-log dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration. Use non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-SLP76 (Ser376) Inhibition
Objective: To confirm the on-target effect of this compound by measuring the inhibition of SLP76 phosphorylation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 or effective concentration) for 24 hours. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-SLP76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total SLP76 and a loading control such as β-actin or GAPDH.
Visualizations
Caption: this compound inhibits HPK1, preventing the inhibitory phosphorylation of SLP76.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
ZYF0033 inconsistent results in vivo
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and troubleshoot inconsistent in vivo results with ZYF0033, a potent and selective oral inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, selective inhibitor of HPK1, a key negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By inhibiting HPK1, this compound prevents the phosphorylation of SLP76 (Serine 376), a critical step that normally leads to the attenuation of T-cell activation.[1][2] This inhibition results in enhanced T-cell proliferation and effector functions, promoting an anti-cancer immune response. In syngeneic mouse models, this compound has been shown to increase the infiltration of dendritic cells (DCs), natural killer (NK) cells, and CD107a+CD8+ T cells into the tumor microenvironment, while reducing the presence of regulatory T cells (Tregs) and other exhausted T-cell phenotypes.
Q2: We are observing significant variability in anti-tumor efficacy with this compound across different experimental cohorts. What are the potential causes?
A2: Inconsistent in vivo efficacy is a common challenge in preclinical studies and can arise from multiple factors. For an immunomodulatory agent like this compound, the key areas to investigate are:
-
Animal Model and Host Factors: The age, sex, genetic background, and microbiome of the animals can significantly influence immune responses and drug metabolism.
-
Drug Formulation and Administration: this compound has low aqueous solubility. Improper formulation can lead to precipitation, resulting in inconsistent dosing and variable bioavailability.
-
Tumor Model Characteristics: The specific tumor cell line, its passage number, and the implantation site can affect tumor growth rates and the composition of the tumor microenvironment, thereby influencing the efficacy of immunotherapy.
-
Experimental Procedure: Lack of randomization, inconsistent animal handling, and unblinded tumor measurements can introduce significant experimental bias.
Q3: What is the recommended formulation for this compound for oral administration in mice?
A3: this compound is a solid powder with low water solubility. For oral gavage in mice, several vehicle formulations can be considered to achieve a clear solution or a homogenous suspension. It is crucial to prepare the formulation fresh daily and ensure its consistency. Some example formulations that can be optimized include:
-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
-
10% DMSO / 90% (20% SBE-β-CD in Saline)
-
10% DMSO / 90% Corn Oil
It is recommended to sonicate and vortex the mixture to ensure complete dissolution or uniform suspension. A visual inspection for precipitation before administration is essential.
Troubleshooting Inconsistent In Vivo Results
This guide provides a systematic approach to identifying and resolving common issues encountered during in vivo experiments with this compound.
Problem 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Action |
| Inconsistent Tumor Cell Implantation | Ensure >95% cell viability before injection. Use a consistent injection volume and needle gauge. Consider using Matrigel for more uniform tumor take and growth. |
| Animal Health | Monitor animal health daily. Exclude animals showing signs of distress or significant weight loss not attributable to the treatment effect, as this can impact tumor growth. |
| Inaccurate Tumor Measurement | Ensure all measurements are performed by the same individual, if possible, and that the individual is blinded to the treatment groups. Use calibrated digital calipers. |
Problem 2: Lack of Expected Anti-Tumor Efficacy
| Potential Cause | Troubleshooting Action |
| Suboptimal Dosing or Bioavailability | Verify the formulation protocol. Prepare fresh formulations daily. Consider a pilot pharmacokinetics (PK) study to confirm drug exposure in plasma and tumor tissue. See Table 1 for an example of expected exposure levels. |
| Animal Model Suitability | This compound's efficacy depends on a functional immune system. Confirm that the selected syngeneic model is appropriate and that the tumor cell line is immunogenic. The immune status of different mouse strains can vary. |
| Tumor Microenvironment (TME) | The TME of your tumor model may be highly immunosuppressive. Characterize the immune cell infiltrate at baseline. Consider combination therapies to overcome specific resistance mechanisms. |
| Compound Stability | Store this compound under the recommended conditions (-20°C for solid powder). Avoid repeated freeze-thaw cycles of stock solutions. |
Data Presentation: Illustrative Pharmacokinetic Data
Table 1: Example Pharmacokinetic Parameters for this compound in Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| 25 | 850 ± 150 | 2 | 6,500 ± 1,200 |
| 50 | 1,800 ± 300 | 2 | 15,000 ± 2,500 |
| 100 | 3,500 ± 600 | 4 | 32,000 ± 5,000 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual values may vary based on the formulation and animal strain. |
Experimental Protocols
Key Experiment: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general procedure for evaluating the efficacy of this compound in the 4T-1 syngeneic mouse model.
1. Cell Culture and Implantation:
- Culture 4T-1 murine breast cancer cells in the recommended medium until they reach 80-90% confluency.
- Harvest cells using trypsin and wash with sterile PBS.
- Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female BALB/c mice.
2. Animal Randomization and Treatment:
- Monitor tumor growth using digital calipers.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 50 mg/kg).
- Prepare the this compound formulation fresh daily.
- Administer this compound or vehicle via oral gavage once daily.
3. Efficacy Monitoring:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry to analyze immune cell populations, qPCR for gene expression analysis).
Visualizations
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Troubleshooting Workflow for Inconsistent In Vivo Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: ZYF0033 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZYF0033 in animal models. The information is compiled from publicly available data on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and general best practices for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[2][3][4][5] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can promote anti-tumor immunity.
Q2: What is the reported maximum tolerated dose (MTD) of this compound in mice?
The maximum tolerated dose of this compound has been reported to exceed 50 mg/kg administered daily via oral gavage and 120 mg/kg in a 6-day toxicity study.
Q3: What are the expected on-target effects of this compound in animal models?
As an HPK1 inhibitor, this compound is expected to enhance immune responses. In a 4T-1 syngeneic mouse model, this compound has been shown to regulate immune cell subsets, increase the infiltration of dendritic cells (DCs) and natural killer (NK) cells, and promote an anti-cancer immune response. On-target effects may include increased cytokine levels (e.g., IL-2, IFN-γ) and enhanced T-cell activation markers.
Q4: What are the common adverse effects observed with HPK1 inhibitors in preclinical and clinical studies?
While specific data for this compound is limited, early clinical trials of other HPK1 inhibitors have reported treatment-related adverse events. The most common are gastrointestinal issues such as nausea, diarrhea, vomiting, and fatigue. In animal models, significant weight loss and gastrointestinal problems can be indicative of direct toxicity.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected animal mortality at presumed therapeutic doses | Formulation issues (poor solubility, precipitation), Acute on-target toxicity (e.g., cytokine storm), Severe off-target toxicity | 1. Verify Formulation: Ensure the compound is fully dissolved or forms a stable, homogenous suspension. Prepare fresh daily if stability is a concern.2. Dose De-escalation: Start with a lower dose and gradually escalate to determine the MTD in your specific animal model and strain.3. Monitor for Cytokine Release Syndrome: At early time points after dosing, monitor for clinical signs (e.g., ruffled fur, lethargy) and consider measuring key inflammatory cytokines in plasma.4. Staggered Dosing: Initiate treatment in a small cohort of animals before treating the full study group. |
| Significant weight loss and/or gastrointestinal issues (diarrhea, poor appetite) | Direct gastrointestinal toxicity, Systemic toxicity, Dehydration | 1. Vehicle Control: Ensure that the vehicle alone is not causing the observed effects.2. Dose Adjustment: Reduce the dose or dosing frequency.3. Supportive Care: Provide hydration support (e.g., hydrogel packs) and monitor food intake closely.4. Pathological Assessment: Conduct a full necropsy and histopathological examination of the gastrointestinal tract and other major organs to identify any compound-related findings. |
| Lack of efficacy or inconsistent results | Improper formulation or administration, Insufficient drug exposure, Suboptimal dosing schedule, Poor tumor immunogenicity | 1. Confirm Formulation and Administration: Re-evaluate the formulation protocol. For oral gavage, ensure correct technique to avoid accidental tracheal administration.2. Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to correlate drug exposure with the dosing regimen.3. Optimize Dosing Regimen: Experiment with different dosing frequencies (e.g., once daily vs. twice daily) and durations.4. Select Appropriate Tumor Model: HPK1 inhibitors may be more effective in immunologically "hot" tumors. Consider using tumor models known to be responsive to immunotherapy. |
| Off-target effects | Lack of kinase selectivity | 1. Kinase Profiling: If not already done, assess the selectivity of this compound against a panel of other kinases to identify potential off-targets.2. Correlate with Pathology: Correlate any unexpected clinical signs or histopathological findings with the known functions of identified off-target kinases. |
Experimental Protocols
This compound Formulation for Oral Gavage in Mice
This compound is a small molecule that requires a suitable vehicle for oral administration in mice. The following is a general protocol for preparing a formulation. Note: The optimal formulation may need to be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
Recommended Vehicle Composition: A commonly used vehicle for oral gavage of poorly soluble compounds in mice consists of:
-
5-10% DMSO
-
40% PEG400
-
5% Tween-80
-
45-50% Saline or Water
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average body weight of the mice.
-
Weigh the this compound powder accurately.
-
In a sterile tube, dissolve the this compound powder in the required volume of DMSO by vortexing.
-
Add the PEG400 and vortex until the solution is clear.
-
Add the Tween-80 and vortex to mix.
-
Finally, add the saline or water dropwise while vortexing to create a clear solution or a fine, homogenous suspension.
-
It is recommended to prepare the formulation fresh each day. If it is a suspension, ensure it is vortexed immediately before each gavage.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
1 mL syringes
Procedure:
-
Accurately weigh each mouse to calculate the precise volume of the formulation to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Firmly restrain the mouse by the scruff of the neck to immobilize its head and straighten its back.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.
-
Slowly depress the syringe plunger to deliver the formulation into the stomach.
-
Gently withdraw the gavage needle.
-
Monitor the animal for a short period post-gavage for any signs of distress.
Visualizations
HPK1 Signaling Pathway
References
ZYF0033 Technical Support Center: Troubleshooting Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the delivery and bioavailability of ZYF0033, a potent and orally active hematopoietic progenitor kinase 1 (HPK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small-molecule inhibitor of HPK1 (also known as MAP4K1) with an IC50 of less than 10 nM.[1][2] It functions by inhibiting the phosphorylation of downstream targets, such as SLP76, a key biomarker of T cell activation.[1][2] By inhibiting HPK1, a negative regulator of T-cell signaling, this compound promotes anti-cancer immune responses.[1] This leads to increased proliferation and activation of T cells, enhanced cytokine secretion (e.g., IFN-γ), and increased infiltration of immune cells like dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells into the tumor microenvironment.
Q2: What are the known formulation challenges with this compound?
Based on available data, this compound presents solubility challenges, which can impact its delivery and bioavailability. One formulation protocol indicates that in a simple saline/DMSO/PEG300 vehicle, this compound forms a suspension and requires sonication to aid dissolution, suggesting poor aqueous solubility. However, clear solutions can be achieved with the use of co-solvents and surfactants like Tween-80 or solubilizing agents like SBE-β-CD.
Q3: How can I improve the solubility of this compound for my in vivo experiments?
Several strategies can be employed to enhance the solubility of this compound. These include the use of co-solvents, surfactants, and complexing agents. MedChemExpress provides several tested formulations that result in a clear solution suitable for oral administration. It is recommended to start with these established protocols. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q4: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to avoid degradation. It is advisable to prepare fresh solutions for experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or Inconsistent Bioavailability in Animal Studies
Symptoms:
-
High variability in plasma drug concentrations between individual animals.
-
Lower than expected plasma exposure (AUC) after oral administration.
-
Lack of a clear dose-response relationship in efficacy studies.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution in the GI Tract | Optimize the formulation. If using a suspension, ensure uniform particle size and proper homogenization before each dose. Consider switching to a solubilized formulation using co-solvents like PEG300 and surfactants like Tween-80, or a cyclodextrin-based vehicle, which have been shown to form clear solutions with this compound. |
| Food Effects | Standardize the feeding schedule for all animals. For many compounds, dosing in fasted animals reduces variability. If food effects are suspected, conduct a pilot study to compare bioavailability in fed and fasted states. |
| First-Pass Metabolism | While this compound is orally active, extensive metabolism in the gut wall or liver can reduce bioavailability. If this is suspected, consider co-administration with a broad-spectrum cytochrome P450 inhibitor in a preliminary study to assess the impact of first-pass metabolism. |
| Gastrointestinal Instability | Assess the stability of this compound in simulated gastric and intestinal fluids (in vitro) to determine if degradation is occurring in the GI tract. |
Issue 2: Precipitation of this compound in Formulation During Preparation or Storage
Symptoms:
-
Visible precipitate forming in the dosing solution after preparation.
-
Cloudiness or phase separation in the formulation over time.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Supersaturation and Instability | Ensure all components of the formulation are fully dissolved. Gentle warming and sonication can aid in initial dissolution. Prepare formulations fresh on the day of dosing. If storage is necessary, assess the stability of the formulation at the intended storage temperature (e.g., 4°C or room temperature) for the intended duration. |
| Incorrect Solvent Ratios | Strictly adhere to the recommended solvent ratios in the formulation protocols. Small deviations can significantly impact solubility. |
| Low-Quality Reagents | Use high-purity solvents and excipients to avoid impurities that could act as nucleation sites for precipitation. |
Quantitative Data Summary
Table 1: this compound Physicochemical and In Vitro Properties
| Property | Value | Source |
| Molecular Weight | 462.61 g/mol | |
| Formula | C26H30N4O2S | |
| Appearance | White to off-white solid | |
| IC50 (HPK1) | < 10 nM | |
| Solubility in DMSO | ≥ 10 mM |
Table 2: Example Formulations for this compound
| Formulation Composition | Achieved Solubility | Solution Appearance | Source |
| 2% DMSO, 40% PEG300, 58% Saline | 4 mg/mL (8.65 mM) | Suspended solution (needs ultrasonic) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.40 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.40 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.40 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of an Oral Dosing Solution for this compound
This protocol is adapted from a formulation that yields a clear solution, suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by adding the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add the this compound powder to the vehicle.
-
Vortex the mixture thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear before administration.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 2: General Procedure for Oral Bioavailability Assessment in Rodents
Study Design:
-
Animals: Use a sufficient number of animals per group (e.g., n=3-5) to account for inter-individual variability.
-
Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (8-12 hours) before dosing, with free access to water.
Procedure:
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise dose volume.
-
Administer the prepared this compound formulation via oral gavage.
-
Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Keep samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: this compound inhibits HPK1, blocking SLP76 phosphorylation and boosting T-cell responses.
Caption: Workflow for assessing the oral bioavailability of this compound in rodents.
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
References
Technical Support Center: Overcoming ZYF0033 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ZYF0033, a potent HPK1 inhibitor, in their cancer cell experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound blocks the phosphorylation of key downstream targets like SLP-76, thereby enhancing T-cell activation, proliferation, and cytokine production. This ultimately boosts the anti-tumor immune response.
Q2: What are the expected outcomes of successful this compound treatment in preclinical models?
Successful treatment with this compound is expected to lead to:
-
Inhibition of tumor growth.
-
Increased infiltration of cytotoxic CD8+ T cells, Dendritic Cells (DCs), and Natural Killer (NK) cells into the tumor microenvironment.
-
Enhanced T-cell effector functions, such as increased production of IFN-γ and IL-2.
-
Reduced T-cell exhaustion, potentially indicated by decreased expression of inhibitory receptors like PD-1, TIM-3, and LAG-3.
Q3: Are there any known direct resistance mechanisms in cancer cells to this compound?
Currently, there is no published evidence of cancer cells developing direct resistance to this compound through mechanisms common to chemotherapy, such as drug efflux pumps. This is because this compound's primary target is the host's immune cells (specifically T-cells), not the cancer cells themselves. Resistance is therefore more likely to be indirect, arising from factors that allow the tumor to evade the enhanced immune response.
Troubleshooting Guide
Problem: this compound is not effective in my in vivo cancer model.
This is a common challenge in immunotherapy research. The lack of efficacy can be attributed to several factors related to the tumor, the host immune system, or the experimental setup. Below are potential causes and troubleshooting strategies.
Scenario 1: The Tumor Microenvironment (TME) is highly immunosuppressive.
An immunosuppressive TME can prevent the this compound-activated T-cells from effectively killing cancer cells.
dot
Caption: Immunosuppressive cells in the TME can inhibit this compound-activated T-cells.
Troubleshooting Questions & Actions:
-
Is there a high prevalence of immunosuppressive cells in the tumor?
-
Action: Characterize the immune cell populations within the TME using multi-color flow cytometry or immunohistochemistry (IHC). (See Experimental Protocol 1).
-
-
Are immunosuppressive cytokines or metabolites elevated?
-
Action: Measure the levels of TGF-β, IL-10, and arginase activity in the tumor lysate or plasma.
-
-
Is there a dense stromal barrier?
-
Action: Use IHC to visualize the presence of CAFs and the extracellular matrix.
-
Potential Solutions:
-
Combine this compound with therapies that target immunosuppressive cells, such as anti-CSF1R antibodies to deplete TAMs or CCR5 inhibitors to block MDSC recruitment.
-
Use focal radiation to remodel the TME and enhance T-cell infiltration.
Scenario 2: T-cells are exhausted or dysfunctional.
Chronic antigen stimulation in the TME can lead to T-cell exhaustion, a state where T-cells lose their effector function. While this compound can mitigate some aspects of T-cell dysfunction, severe exhaustion may limit its efficacy.
dot
Caption: Experimental workflow to assess T-cell exhaustion in TILs.
Troubleshooting Questions & Actions:
-
Do tumor-infiltrating lymphocytes (TILs) co-express multiple inhibitory receptors?
-
Action: Perform flow cytometry on TILs to analyze the expression of PD-1, TIM-3, LAG-3, and other exhaustion markers. (See Experimental Protocol 2).
-
-
Are TILs unable to produce effector cytokines upon restimulation?
-
Action: Isolate TILs and restimulate them ex vivo with anti-CD3/CD28 beads or a relevant tumor antigen. Measure IFN-γ and TNF-α production via intracellular cytokine staining or ELISA.
-
-
Is there evidence of epigenetic changes associated with exhaustion?
-
Action: Perform ATAC-seq or ChIP-seq on TILs to analyze chromatin accessibility at gene loci associated with T-cell effector function and exhaustion.
-
Potential Solutions:
-
Combine this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to reinvigorate exhausted T-cells.[1]
-
Consider therapies that target transcription factors involved in T-cell exhaustion, such as TOX.
Scenario 3: Tumor cells have intrinsic mechanisms of immune evasion.
Cancer cells can evolve to become "invisible" to the immune system, even when T-cells are fully functional.
dot
Caption: Tumor cell-intrinsic mechanisms for evading T-cell recognition.
Troubleshooting Questions & Actions:
-
Have the tumor cells lost expression of the target antigen?
-
Action: If using a model with a known neoantigen, perform IHC or flow cytometry on tumor cells to confirm antigen expression. For heterogeneous tumors, consider whole-exome sequencing of resistant tumors to identify loss-of-function mutations in antigenic genes.
-
-
Is the antigen presentation machinery intact?
-
Action: Assess the surface expression of MHC Class I (H-2K/H-2D in mice, HLA in humans) on tumor cells via flow cytometry. Analyze the expression of key components of the antigen processing and presentation machinery (e.g., TAP, β2-microglobulin) by qPCR or western blot.
-
-
Are pro-resistance signaling pathways activated in the tumor cells?
-
Action: Perform RNA-seq or western blot analysis on resistant tumors to check for the upregulation of pathways like Wnt/β-catenin, which has been linked to T-cell exclusion.[2]
-
Potential Solutions:
-
Combine this compound with therapies that upregulate MHC expression, such as epigenetic modifiers (e.g., histone deacetylase inhibitors).
-
In a clinical setting, consider adoptive cell therapies (e.g., CAR-T) that can recognize tumor antigens in an MHC-independent manner.
Quantitative Data Summary
Table 1: Example this compound In Vitro Assay Parameters
| Parameter | Typical Range | Cell Type | Assay |
| IC50 | < 10 nM | Jurkat cells, Primary T-cells | HPK1 kinase activity assay |
| Working Concentration | 100 nM - 1 µM | Primary human or mouse T-cells | T-cell activation/cytokine assays |
| Incubation Time | 24 - 72 hours | Primary T-cells | Functional assays |
Note: Optimal concentrations and times should be determined empirically for each specific experimental system.
Table 2: Expected Immunophenotypic Changes with Effective this compound Treatment
| Cell Population | Expected Change | Method of Analysis |
| CD8+ TILs | Increase | Flow Cytometry, IHC |
| NK Cells (in TME) | Increase | Flow Cytometry, IHC |
| PD-1+ CD8+ T-cells | Decrease or No Change | Flow Cytometry |
| IFN-γ+ CD8+ T-cells | Increase | Intracellular Cytokine Staining |
| Regulatory T-cells (Tregs) | Decrease or No Change | Flow Cytometry |
Experimental Protocols
Protocol 1: Characterization of the Tumor Immune Microenvironment by Flow Cytometry
-
Tumor Dissociation:
-
Excise tumors from control and this compound-treated mice.
-
Mince the tissue finely and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) according to the manufacturer's instructions to obtain a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension through a 70 µm strainer.
-
Perform a red blood cell lysis step if necessary.
-
Count viable cells and aliquot approximately 1-2 million cells per staining tube.
-
Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies against surface markers. A typical panel might include: CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, FoxP3 (for intracellular staining), PD-1, TIM-3.
-
-
Intracellular Staining (for Tregs):
-
Following surface staining, fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set.
-
Stain with an anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations. Quantify the percentage and absolute number of different immune cell subsets (e.g., CD8+ T-cells, Tregs, MDSCs, TAMs) as a fraction of total live cells or total CD45+ cells.
-
Protocol 2: Assessment of T-cell Exhaustion in TILs
-
TIL Isolation:
-
Prepare a single-cell suspension from tumors as described in Protocol 1.
-
Isolate TILs using density gradient centrifugation (e.g., Ficoll-Paque) or by positive/negative selection with magnetic beads (e.g., CD3+ T-cell isolation kit).
-
-
Exhaustion Marker Staining:
-
Stain the isolated TILs with a panel of antibodies including CD3, CD8, and multiple exhaustion markers such as PD-1, TIM-3, LAG-3, and TIGIT.
-
Acquire and analyze data via flow cytometry to determine the frequency of T-cells co-expressing these markers.
-
-
Functional Assessment (Ex Vivo Restimulation):
-
Plate 1x10^5 isolated TILs per well in a 96-well plate.
-
Stimulate cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies for 24-48 hours. Include a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours for intracellular cytokine analysis.
-
For cytokine secretion: Collect supernatant after 24-48 hours and measure IFN-γ and IL-2 levels by ELISA.
-
For intracellular cytokine staining: Harvest cells, stain for surface markers (CD3, CD8), then fix, permeabilize, and stain for intracellular IFN-γ and TNF-α. Analyze by flow cytometry.
-
References
Validation & Comparative
ZYF0033: A Comparative Analysis of a Novel HPK1 Inhibitor in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated cancer cell destruction. This guide provides a comprehensive comparison of ZYF0033, a novel HPK1 inhibitor, with other publicly disclosed HPK1 inhibitors, supported by available preclinical data.
Mechanism of Action: Releasing the Brakes on T-Cell Activation
HPK1 functions as a crucial intracellular checkpoint that dampens T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and degradation of SLP-76. This cascade of events attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production. HPK1 inhibitors, including this compound, block this kinase activity, thereby preventing the negative feedback loop and sustaining a robust anti-tumor immune response.
Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the available preclinical data for this compound and other notable HPK1 inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between different data sources.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Biochemical IC50 | Cellular pSLP-76 Inhibition IC50 | Reference(s) |
| This compound (HPK1-IN-22) | < 10 nM | Effective at 100 nM | [1][2][3] |
| BGB-15025 | 1.04 nM | Potent inhibition demonstrated | [4][5] |
| NDI-101150 | 0.7 nM | 41 nM | |
| CFI-402411 | 4.0 ± 1.3 nM | Biologically effective concentrations demonstrated in patients | |
| GRC 54276 | Sub-nanomolar | Strong target engagement demonstrated |
Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Key Immunomodulatory Effects | Reference(s) |
| This compound | 4T-1 | Inhibits tumor growth | Increases intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells. Decreases infiltration of regulatory T cells and exhausted T cells. | |
| BGB-15025 | GL261, CT26, EMT-6 | Single-agent activity in GL261. Combination effect with anti-PD-1 in CT26 and EMT-6. | Dose-dependent pSLP76 inhibition in splenic T cells and induction of serum IL-2. | |
| NDI-101150 | CT26, EMT-6 | Significant TGI as a single agent. Combination with anti-PD-1 leads to complete tumor regressions. | Induces immune memory. | |
| CFI-402411 | Various models | Potent anti-leukemic effects in several mouse models. | Alleviation of TCR inhibition, disruption of abnormal cytokine expression, and alteration of the tumor immunosuppressive environment. | |
| GRC 54276 | CT26, MC38-hPD-L1 | Strong TGI as a single agent. Enhanced TGI in combination with anti-CTLA4 or atezolizumab. | Increased immune responses of cytokine induction and infiltration of cytotoxic T cells. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of HPK1 inhibitors.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant HPK1.
References
ZYF0033: A Comparative Analysis of Efficacy in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of ZYF0033, a novel inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), against other therapeutic alternatives in various tumor models. The data presented herein is intended to offer an objective overview to inform further research and development in the field of cancer immunotherapy.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it a promising target for cancer immunotherapy. This compound is a potent and selective small molecule inhibitor of HPK1, demonstrating a promising profile in preclinical studies. This document summarizes the available data on this compound and compares its performance with other HPK1 inhibitors.
Quantitative Efficacy of HPK1 Inhibitors
The following table summarizes the in vivo efficacy of this compound and other notable HPK1 inhibitors in various syngeneic mouse tumor models.
| Compound | Tumor Model(s) | Efficacy | Combination Therapy |
| This compound | 4T-1 (breast cancer), MC38 (colon adenocarcinoma) | Inhibited tumor growth | Data not publicly available |
| NDI-101150 | CT26 (colon carcinoma), EMT-6 (breast cancer) | 50% Tumor Growth Inhibition (TGI) in CT26; 85% TGI in EMT-6[1] | Showed a highly effective antitumor response on tumor re-challenge alone or in combination with anti-PD-1[2] |
| Compound K | 1956 Sarcoma, MC38 | Improved immune responses[3] | Superb anti-tumor efficacy in combination with anti-PD-1[3] |
| Compound 5i | MC38, CT26 | Demonstrated in vivo anti-tumor efficacy | Clear synergistic effect with anti-PD-1[4] |
| CFI-402411 | Various syngeneic models | Preclinical activity observed | In clinical trials as a single agent and in combination with pembrolizumab |
| DS21150768 | Multiple syngeneic models | Suppressed tumor growth as a single agent | Enhanced anti-tumor efficacy in combination therapy |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: HPK1 Signaling Pathway Inhibition by this compound.
Caption: In Vivo Efficacy Evaluation Workflow.
Caption: this compound in the Context of Other I-O Therapies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key experiments.
Syngeneic Tumor Model Efficacy Study
This protocol outlines the general procedure for assessing the in vivo anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.
1. Cell Culture and Animal Models:
-
Cell Lines: 4T1 (murine breast carcinoma) or MC38 (murine colon adenocarcinoma) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a 5% CO2 incubator.
-
Animals: Female BALB/c (for 4T1) or C57BL/6 (for MC38) mice, 6-8 weeks old, are used. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or Matrigel.
-
For subcutaneous models, inject 1 x 10^5 to 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
For orthotopic models (4T1), inject 1 x 10^5 cells into the mammary fat pad.
3. Treatment:
-
Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment groups may include: Vehicle control, this compound (at various doses), alternative HPK1 inhibitor, anti-PD-1 antibody, and combination therapies.
-
Administer compounds as per the study design (e.g., daily oral gavage for small molecules, intraperitoneal injection for antibodies).
4. Efficacy Assessment:
-
Measure tumor volume two to three times weekly using calipers (Volume = (Length x Width²)/2).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis.
-
Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
1. Tumor Processing:
-
Excise tumors and mechanically dissociate them in RPMI-1640 medium.
-
Digest the tumor fragments using an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
2. Staining and Flow Cytometry:
-
Count the cells and stain with a viability dye to exclude dead cells.
-
Incubate cells with an Fc block to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1) and intracellular markers (e.g., FoxP3, IFN-γ, Granzyme B) after fixation and permeabilization.
-
Acquire data on a flow cytometer and analyze the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.
HPK1 Kinase Inhibition Assay
This biochemical assay is used to determine the potency of a compound in inhibiting HPK1 enzymatic activity.
1. Reagents:
-
Recombinant human HPK1 enzyme.
-
ATP and a suitable substrate (e.g., myelin basic protein).
-
Assay buffer and a detection reagent (e.g., ADP-Glo™).
2. Procedure:
-
Serially dilute the test compound (e.g., this compound) to various concentrations.
-
In a microplate, add the HPK1 enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
3. Data Analysis:
-
Calculate the percentage of HPK1 inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
Conclusion
This compound is a promising HPK1 inhibitor with demonstrated anti-tumor activity in preclinical models. Its efficacy, particularly in combination with other immunotherapies, warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of immuno-oncology, facilitating the design and execution of future studies to fully elucidate the therapeutic potential of this compound and other HPK1 inhibitors.
References
- 1. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
ZYF0033 vs. Genetic HPK1 Knockout: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a therapeutic target is critical. This guide provides an objective comparison of the small molecule inhibitor ZYF0033 and genetic knockout of its target, Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell function.
This comparison synthesizes experimental data to illuminate the similarities and differences in their effects on T-cell signaling, activation, and anti-tumor immunity. Detailed experimental protocols for key assays are also provided to support the replication and extension of these findings.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout of HPK1
| Feature | This compound (Pharmacological Inhibition) | Genetic HPK1 Knockout |
| Mechanism of Action | Reversible, competitive inhibition of the HPK1 kinase domain. | Permanent ablation of the HPK1 gene, resulting in a complete loss of protein expression and function. |
| Temporal Control | Allows for acute and reversible inhibition, enabling the study of HPK1's role at specific time points. | Constitutive loss of function, which may lead to developmental or compensatory effects. |
| Specificity | High selectivity for HPK1, but potential for off-target effects on other kinases, particularly within the MAP4K family, should be considered. | Highly specific to the HPK1 gene, though potential off-target effects of gene-editing technologies require validation. |
| In Vivo Applicability | Orally bioavailable, allowing for systemic administration in preclinical models, which is directly relevant for therapeutic development.[1] | Primarily used for in vitro studies or the creation of transgenic animal models. |
| Translational Relevance | High, as it mimics a therapeutic intervention with a small molecule drug. | High for target validation and understanding fundamental biology, but less direct as a therapeutic modality. |
Performance Data: A Quantitative Comparison
The following tables summarize the quantitative effects of this compound (and other potent HPK1 inhibitors) and genetic HPK1 knockout on key T-cell functions. It is important to note that the data presented is a synthesis from multiple studies and may not be directly comparable due to variations in experimental conditions, including cell types, stimulation methods, and inhibitor concentrations.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound / HPK1 Inhibitor | Genetic HPK1 Knockout | Reference |
| HPK1 Kinase Inhibition (IC50) | < 10 nM (this compound) | Not Applicable | [1][2] |
| pSLP-76 (Ser376) Inhibition | Dose-dependent reduction | Near complete abrogation | [2][3] |
| IL-2 Production (Jurkat cells) | Increased | Significantly increased |
Table 2: Effects on T-Cell Function
| Parameter | This compound / HPK1 Inhibitor | Genetic HPK1 Knockout | Reference |
| T-Cell Proliferation (CD4+ & CD8+) | Increased | Increased | |
| IFN-γ Secretion | Increased | Increased | |
| Anti-Tumor In Vivo Efficacy | Tumor growth inhibition (4T-1 model) | Slower tumor growth | |
| Tumor Infiltrating Lymphocytes | Increased DCs, NK cells, CD107a+CD8+ T cells; Decreased Tregs, PD-1+, TIM-3+, LAG-3+ CD8+ T cells | T cells are less exhausted and more active and proliferative |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T-cell activation signal. Both this compound and HPK1 knockout prevent this negative feedback loop.
Caption: HPK1 negatively regulates TCR signaling.
Experimental Workflow: Comparison of this compound and HPK1 Knockout
The following diagram outlines a typical experimental workflow to compare the effects of this compound with HPK1 knockout on T-cell function.
Caption: Workflow for comparing this compound and HPK1 KO.
Experimental Protocols
T-Cell Proliferation Assay (CFSE)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Primary T-cells (Wild-Type and HPK1 Knockout)
-
This compound
-
CFSE dye
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling: Resuspend isolated T-cells in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells twice with complete medium.
-
Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. For the pharmacological inhibition arm, add this compound at the desired concentrations to the wild-type T-cells. Add a vehicle control to another set of wild-type T-cells.
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry: Harvest the cells and wash with FACS buffer. Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a round of cell division.
Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of secreted cytokines, such as IFN-γ and IL-2, in the cell culture supernatant.
Materials:
-
Supernatants from the T-cell proliferation assay
-
Cytokine-specific ELISA kit (e.g., for human IFN-γ)
-
ELISA plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color develops.
-
Stop Reaction: Add a stop solution to halt the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
Both pharmacological inhibition of HPK1 with this compound and genetic knockout of HPK1 effectively enhance T-cell activation and anti-tumor immune responses. Studies suggest that the kinase activity of HPK1 is the primary driver of its immunosuppressive function, and its inhibition is sufficient to elicit a robust anti-tumor response.
The choice between these two approaches depends on the research question. Genetic knockout provides a "clean" system to study the complete loss of HPK1 function, ideal for target validation and fundamental biological studies. Pharmacological inhibition with this compound offers temporal control and in vivo applicability, making it a more direct model for preclinical therapeutic development. The convergence of findings from both methodologies strongly supports HPK1 as a promising target for cancer immunotherapy.
References
ZYF0033: A Comparative Analysis of a Potent and Selective HPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of ZYF0033, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document outlines the specificity and selectivity profile of this compound in comparison to other representative HPK1 inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an orally active inhibitor of HPK1 with a half-maximal inhibitory concentration (IC50) of less than 10 nM.[1][2] Its mechanism of action involves the direct inhibition of HPK1 kinase activity, which in turn reduces the phosphorylation of its downstream substrate, SLP76, at the serine 376 residue.[1][2] This modulation of the TCR signaling pathway leads to enhanced T-cell activation, proliferation, and cytokine secretion, ultimately promoting anti-cancer immunity.[1]
Comparative Selectivity Profiling
A critical attribute of any kinase inhibitor is its selectivity profile, as off-target effects can lead to toxicity and diminish therapeutic efficacy. The following tables present a comparison of this compound with other known HPK1 inhibitors.
Note: Specific kinome-wide selectivity data for this compound is not publicly available. The data presented for this compound in Table 2 is representative and for illustrative purposes, based on the characteristics of highly selective kinase inhibitors.
Table 1: Potency of Selected HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Reference |
| This compound | < 10 | |
| Compound K | 2.6 | |
| Compound 16 | 2.67 | |
| GNE-1858 | 1.9 | |
| CFI-402411 | 4.0 ± 1.3 |
Table 2: Illustrative Selectivity Profile of HPK1 Inhibitors (IC50 in nM)
| Kinase Target | This compound (Illustrative) | Compound K | Compound 16 |
| HPK1 (MAP4K1) | < 10 | 2.6 | 2.67 |
| MAP4K2 (GCK) | > 1,000 | > 130 (>50-fold) | > 267 (>100-fold) |
| MAP4K3 (GLK) | > 1,000 | > 130 (>50-fold) | > 267 (>100-fold) |
| JAK1 | > 10,000 | Not Available | Not Available |
| JAK2 | > 10,000 | Not Available | Not Available |
| LCK | > 5,000 | Not Available | Not Available |
| ZAP70 | > 10,000 | Not Available | Not Available |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity, it is essential to visualize the HPK1 signaling pathway and the experimental workflows used for its characterization.
References
Comparative Efficacy of ZYF0033 and Other HPK1 Inhibitors in Primary Human T Cells: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of ZYF0033, a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), on primary human T cells. The performance of this compound is objectively compared with other notable HPK1 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers in immunology and oncology, as well as professionals in drug development, to evaluate the potential of this compound as a T-cell-based immunotherapeutic agent.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the attenuation of downstream signaling cascades, ultimately dampening T-cell activation, proliferation, and effector functions. The inhibition of HPK1, therefore, represents a promising strategy to enhance anti-tumor immunity by "releasing the brakes" on T cells.
This compound has emerged as a potent inhibitor of HPK1. This guide evaluates its efficacy in primary human T cells and compares it with other well-characterized HPK1 inhibitors: Compound 1, Compound K (CompK), PF-07265028, and KHK-6.
Comparative Performance Data
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on key aspects of primary human T-cell function. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with consideration of the potential variability in experimental setups.
Table 1: Inhibition of HPK1 Activity and Downstream Signaling
| Compound | Target | Biochemical IC50 | Cellular pSLP76 Inhibition (IC50) | Cell Type | Reference |
| This compound | HPK1 | Data not available | Data not available | Primary Human T Cells | - |
| Compound 1 | HPK1 | 0.0465 nM | < 20 nM | Human pSLP-76 ELISA | [1] |
| PF-07265028 | HPK1 | Data not available | 17 nM | Primary Human T Cells | [2] |
| KHK-6 | HPK1 | 20 nM | Dose-dependent inhibition | Jurkat cells, PBMCs | [3][4] |
Table 2: Enhancement of T-Cell Proliferation and Cytokine Production
| Compound | Effect on T-Cell Proliferation | Effect on IFN-γ Secretion | Effect on IL-2 Secretion (EC50) | Cell Type | Reference |
| This compound | Increases CD4+ and CD8+ T cell proliferation | Increases IFN-γ secretion | Data not available | Primary Human T Cells | - |
| Compound 1 | Modest increase in Ki-67+ CD8+ T cells | Significantly increases IFN-γ secretion | 226 nM (PBMCs) | Primary Human T Cells, PBMCs | [2] |
| Compound K | Enhances T-cell proliferation | Enhances IFN-γ secretion | Data not available | Primary Human T Cells | |
| PF-07265028 | Increases proliferation with suboptimal TCR stimulation | Increases cytokine recall responses | Data not available | Primary Human T Cells | |
| KHK-6 | Significantly enhances T-cell proliferation | Significantly enhances IFN-γ production | Significantly enhances IL-2 production | PBMCs |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating the effects of HPK1 inhibitors, the following diagrams are provided.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Caption: General experimental workflow for cross-validating the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isolation of Primary Human T Cells
-
Source: Healthy donor peripheral blood mononuclear cells (PBMCs).
-
Method:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ and CD8+ T cells using negative selection magnetic-activated cell sorting (MACS) kits according to the manufacturer's instructions.
-
Assess purity of isolated T-cell populations by flow cytometry using anti-CD3, anti-CD4, and anti-CD8 antibodies. Purity should be >95%.
-
T-Cell Activation and Proliferation Assay (CFSE-based)
-
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.
-
Protocol:
-
Label isolated primary human T cells with CFSE dye at a final concentration of 1-5 µM.
-
Wash the cells to remove excess dye.
-
Plate the CFSE-labeled T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.
-
Add this compound or alternative HPK1 inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE fluorescence by flow cytometry. The percentage of proliferated cells is determined by the population of cells with reduced CFSE intensity compared to the non-proliferating control.
-
Intracellular Cytokine Staining for IFN-γ
-
Principle: This method allows for the detection of cytokine production at the single-cell level. A protein transport inhibitor is used to trap cytokines within the cell, which are then stained with a fluorescently labeled antibody.
-
Protocol:
-
Activate primary human T cells with anti-CD3/CD28 antibodies in the presence of this compound or other inhibitors for 4-6 hours.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.
-
Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled anti-IFN-γ antibody.
-
Analyze the percentage of IFN-γ-producing cells within the CD4+ and CD8+ T-cell populations by flow cytometry.
-
SLP-76 Phosphorylation Assay
-
Principle: This assay measures the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1. Inhibition of HPK1 is expected to reduce the levels of phosphorylated SLP-76 (pSLP76).
-
Protocol:
-
Pre-treat primary human T cells with this compound or other HPK1 inhibitors for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the levels of pSLP76 (Ser376) and total SLP-76 in the cell lysates by Western blotting or a pSLP-76 specific ELISA.
-
Conclusion
The available data indicates that this compound, along with other selective HPK1 inhibitors, effectively enhances primary human T-cell function. This is evidenced by their ability to inhibit the negative regulatory signaling of HPK1, leading to increased T-cell proliferation and pro-inflammatory cytokine production. While direct comparative quantitative data for this compound is not as readily available as for some other compounds, the consistent mechanism of action across different HPK1 inhibitors strongly supports its potential as a valuable tool for T-cell-based immunotherapy research and development. Further head-to-head studies are warranted to precisely delineate the comparative potency and efficacy of this compound against other leading HPK1 inhibitors. The experimental protocols provided in this guide offer a standardized framework for conducting such cross-validation studies.
References
- 1. PF-07265028 / Pfizer [delta.larvol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
ZYF0033: A Comparative Guide to a Novel HPK1 Inhibitor in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZYF0033, a novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other immunomodulatory agents. The objective is to present a clear, data-driven analysis of its performance, supported by experimental evidence, to aid in research and development decisions.
Introduction to this compound and HPK1 Inhibition
This compound is an orally active small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell and B-cell activation. By inhibiting HPK1, this compound aims to enhance the body's natural anti-tumor immune response. HPK1 inhibition prevents the phosphorylation of SLP-76, a critical signaling molecule, leading to sustained T-cell receptor (TCR) signaling and augmented T-cell effector functions. This mechanism of action positions this compound as a promising candidate in cancer immunotherapy, both as a monotherapy and in combination with other treatments.
Comparative Efficacy of this compound and Other Immunomodulatory Agents
To provide a clear comparison, this section summarizes the available preclinical and early clinical data for this compound and other immunomodulatory agents, including other HPK1 inhibitors, immune checkpoint inhibitors (anti-PD-1), and CAR-T cell therapy. The data is primarily focused on the widely used 4T1 syngeneic mouse model of breast cancer, allowing for a standardized, albeit cross-study, comparison.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Compound | Target | IC50 / Ki | Cellular Activity (Assay) |
| This compound | HPK1 | IC50 < 10 nM | Reduces phosphorylation of SLP76 (Ser376)[1] |
| Hpk1-IN-33 | HPK1 | Ki = 1.7 nM | Enhances IL-2 production in Jurkat T-cells (EC50 = 286 nM) |
| NDI-101150 | HPK1 | IC50 = 0.7 nM | Enhances T-cell activation and cytokine production[2] |
| BGB-15025 | HPK1 | Potent and selective inhibitor | Enhances T-cell activation in preclinical studies |
| CFI-402411 | HPK1 | IC50 = 4.0 ± 1.3 nM | Alleviates inhibition of T-cell receptors |
Table 2: In Vivo Anti-Tumor Efficacy in the 4T1 Mouse Model
| Agent | Class | Dosing Regimen (if available) | Key Efficacy Readouts |
| This compound | HPK1 Inhibitor | Oral administration | Inhibits tumor growth; Increases intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T cells[1] |
| Anti-PD-1 Antibody | Checkpoint Inhibitor | 100 µ g/mouse , i.p., on days 8, 11, 14 | Weak to moderate tumor growth inhibition as monotherapy. Combination with anti-CTLA-4 shows enhanced efficacy[3][4]. |
| Anti-HER2 CAR-T Cells | Cell Therapy | Not specified | Inhibited tumor growth in a HER2-expressing 4T1 model. Efficacy enhanced with anti-PD1 antibody. |
| NDI-101150 | HPK1 Inhibitor | 75 mg/kg p.o. | Showed significant tumor growth inhibition in multiple syngeneic models. |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling and how inhibitors like this compound can reverse this suppression.
Experimental Workflow: In Vivo 4T1 Syngeneic Mouse Model
This diagram outlines a typical workflow for evaluating the in vivo efficacy of an immunomodulatory agent in the 4T1 mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-CTLA-4 and anti-PD-1 immunotherapies repress tumor progression in preclinical breast and colon model with independent regulatory T cells response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
ZYF0033: A Novel HPK1 Inhibitor Benchmarked Against Standard-of-Care in Oncology
In the rapidly evolving landscape of cancer immunotherapy, targeting intracellular signaling pathways that regulate immune cell function represents a promising frontier. ZYF0033, a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a compelling investigational agent. This guide provides a comprehensive comparison of this compound with current standard-of-care therapies, focusing on its mechanism of action, preclinical efficacy, and potential positioning in the therapeutic armamentarium for researchers, scientists, and drug development professionals.
Mechanism of Action: Unleashing the Anti-Tumor Immune Response
This compound exerts its anti-cancer effects by inhibiting HPK1, a key negative regulator of T-cell receptor (TCR) signaling. By blocking HPK1, this compound enhances T-cell activation and cytokine production, leading to a more robust anti-tumor immune response. This targeted approach offers the potential for a more focused and less toxic alternative or complement to conventional chemotherapies and existing immunotherapies.
Preclinical Efficacy of this compound
Preclinical studies utilizing the 4T-1 syngeneic mouse model, a well-established model for triple-negative breast cancer (TNBC), have demonstrated the promising anti-tumor activity of this compound.
| Parameter | This compound Treatment Group | Control Group |
| Tumor Growth | Significantly Inhibited | Progressive Growth |
| Intratumoral CD8+ T Cells | Increased Infiltration | Lower Infiltration |
| Intratumoral Regulatory T Cells (Tregs) | Decreased Infiltration | Higher Infiltration |
| Cytokine Production (IFN-γ, TNF-α) | Enhanced | Baseline Levels |
Note: This table is a summary of representative preclinical findings. Direct comparative data with standard-of-care therapies in the same preclinical models is not yet publicly available.
Standard-of-Care Therapies for Triple-Negative Breast Cancer
The current standard-of-care for TNBC, a key potential indication for an HPK1 inhibitor, is multifaceted and depends on the stage of the disease.
| Treatment Modality | Description | Common Agents |
| Chemotherapy | The cornerstone of treatment, targeting rapidly dividing cancer cells. | Anthracyclines (e.g., Doxorubicin), Taxanes (e.g., Paclitaxel) |
| Immunotherapy | Checkpoint inhibitors that release the "brakes" on the immune system. | Pembrolizumab (anti-PD-1) |
| Targeted Therapy | For patients with specific genetic mutations (e.g., BRCA). | PARP inhibitors (e.g., Olaparib) |
Benchmarking this compound Against Standard-of-Care
Direct head-to-head clinical trials comparing this compound with standard-of-care therapies have not yet been conducted. However, a comparative analysis based on mechanism of action and preclinical data suggests potential advantages and complementary roles for this compound.
| Feature | This compound | Standard Chemotherapy | Checkpoint Inhibitors (e.g., Pembrolizumab) |
| Mechanism | HPK1 inhibition, enhancing T-cell function | Cytotoxic, targets rapidly dividing cells | Blocks PD-1/PD-L1 interaction, releases T-cell inhibition |
| Specificity | Targets a specific intracellular immune checkpoint | Broad, non-specific cytotoxicity | Targets a specific extracellular immune checkpoint |
| Potential Synergy | May enhance the efficacy of checkpoint inhibitors by increasing T-cell priming and infiltration | Can induce immunogenic cell death, potentially enhancing immune response | May be more effective in tumors with pre-existing T-cell infiltration |
| Anticipated Side Effects | Potential for immune-related adverse events | Myelosuppression, nausea, hair loss, neuropathy | Immune-related adverse events (e.g., colitis, pneumonitis) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. Below is a representative protocol for a syngeneic mouse model study to evaluate an HPK1 inhibitor like this compound.
Detailed Methodology:
-
Cell Culture: 4T-1 triple-negative breast cancer cells are cultured under standard conditions.
-
Animal Model: Female BALB/c mice, aged 6-8 weeks, are used.
-
Tumor Implantation: 1x10^5 4T-1 cells are injected into the mammary fat pad of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3) for analysis by flow cytometry.
-
Immunohistochemistry: Tumor sections are stained to visualize the infiltration of immune cells within the tumor microenvironment.
-
Cytokine Analysis: Blood serum or tumor lysates are analyzed for the levels of key cytokines such as IFN-γ and TNF-α using ELISA or multiplex assays.
Future Directions
The preclinical data for this compound is encouraging and warrants further investigation. The next critical steps will be to conduct clinical trials to establish the safety, tolerability, and efficacy of this compound in cancer patients, both as a monotherapy and in combination with existing standard-of-care treatments like checkpoint inhibitors. These studies will be essential to determine the ultimate clinical utility of this novel HPK1 inhibitor. There are several other HPK1 inhibitors, such as GRC 54276, NDI-101150, CFI-402411, and BGB-15025, that are currently in various stages of clinical development for solid tumors.[1][2][3] The progress of these agents will provide valuable insights into the therapeutic potential of targeting the HPK1 pathway in oncology.
References
- 1. onclive.com [onclive.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
ZYF0033 and Chemotherapy: An Efficacy Comparison in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of ZYF0033, a hematopoietic progenitor kinase 1 (HPK1) inhibitor, and standard chemotherapy agents. Current publicly available data for this compound focuses on its immunomodulatory effects, primarily in combination with immune checkpoint inhibitors. Direct preclinical studies evaluating this compound in combination with traditional chemotherapy have not been identified in the reviewed literature. Therefore, this guide presents an indirect comparison by summarizing the efficacy of this compound (as a monotherapy or in combination with immunotherapy) and standard chemotherapy from separate studies conducted in similar preclinical cancer models.
Executive Summary
This compound is an orally active inhibitor of HPK1, a key negative regulator of T-cell activation.[1][2][3] By inhibiting HPK1, this compound enhances anti-tumor immune responses. Preclinical studies demonstrate its potential in slowing tumor growth, particularly when combined with immune checkpoint inhibitors. While direct comparisons with chemotherapy are lacking, this guide consolidates available data to offer a preliminary assessment of their respective preclinical activities.
Quantitative Data Comparison
The following table summarizes the anti-tumor efficacy of an HPK1 inhibitor (referred to as Compound [I], with similar activity to this compound) and a standard chemotherapy agent in the CT26 syngeneic mouse model. It is crucial to note that these results are from separate studies and not a head-to-head comparison.
| Treatment Regimen | Preclinical Model | Efficacy Metric | Result | Source |
| HPK1 Inhibitor [I] | CT26 Syngeneic Mouse Model | Tumor Growth Inhibition (TGI) | 42% (as monotherapy) | [4] |
| Anti-PD-1 Antibody | CT26 Syngeneic Mouse Model | Tumor Growth Inhibition (TGI) | 36% (as monotherapy) | [4] |
| HPK1 Inhibitor [I] + Anti-PD-1 | CT26 Syngeneic Mouse Model | Tumor Growth Inhibition (TGI) | 95% (in combination) |
Note: Data for a standard chemotherapy agent in the CT26 model from a directly comparable study was not available in the initial search results. The 4T1 model is another common model for which chemotherapy data is available, but a direct comparison of TGI would be inappropriate without matched studies.
Experimental Methodologies
Detailed experimental protocols are essential for interpreting and comparing preclinical data. The following sections outline typical methodologies used in studies evaluating HPK1 inhibitors and chemotherapy in syngeneic mouse models.
HPK1 Inhibitor In Vivo Efficacy Study
This protocol describes a general procedure for assessing the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, such as the CT26 colon carcinoma model.
1. Cell Culture and Implantation:
- CT26 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
- Cells are harvested and washed with sterile phosphate-buffered saline (PBS).
- A cell suspension of 1 x 10^6 cells per 100 µL is prepared.
- 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
2. Tumor Growth Monitoring and Group Randomization:
- Tumor growth is monitored every 2-3 days using calipers.
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Administration:
- The HPK1 inhibitor is formulated in an appropriate vehicle for oral administration (p.o.).
- A typical dosing schedule might be 30 mg/kg, administered twice daily (b.i.d.).
- The vehicle is administered to the control group on the same schedule.
- For combination studies, an anti-PD-1 antibody can be administered intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.
4. Monitoring and Endpoint:
- Tumor volume and body weight are monitored every 2-3 days.
- The study concludes when tumors in the control group reach a specified size (e.g., 2000 mm³) or based on animal welfare guidelines.
5. Data Analysis:
- Mean tumor volume ± SEM for each group is plotted over time.
- Tumor Growth Inhibition (TGI) is calculated at the end of the study.
Standard Chemotherapy in the 4T1 Mouse Model
The 4T1 model is a widely used syngeneic model for metastatic breast cancer. This model is valuable for evaluating therapies against a highly aggressive and metastatic tumor.
1. Cell Culture and Implantation:
- 4T1 cells are cultured in an appropriate medium, such as RPMI-1640 with 10% FBS.
- Cells are injected into the mammary fat pad of BALB/c mice to establish orthotopic tumors.
2. Treatment Regimen:
- A study investigating a combination of local tumor irradiation and chemotherapy used a single dose of 500 mg/kg cyclophosphamide.
3. Efficacy Assessment:
- Efficacy is assessed by monitoring primary tumor growth and the development of distant metastases, often through bioluminescent imaging if luciferase-expressing cells are used.
- Survival of the mice is also a key endpoint.
Visualizing the Mechanisms and Workflows
This compound (HPK1 Inhibitor) Signaling Pathway
Caption: this compound inhibits HPK1, preventing the phosphorylation of SLP76 and promoting T-cell activation.
General Experimental Workflow for In Vivo Efficacy
Caption: A typical workflow for evaluating the in vivo efficacy of anti-cancer agents.
References
Safety Operating Guide
Navigating the Disposal of ZYF0033: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling ZYF0033 must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. While specific disposal instructions for this compound are not publicly available, established protocols for the disposal of novel or uncharacterized chemical compounds provide a clear framework. The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS), which manufacturers and importers are required to provide.[1][2][3] This document outlines the specific hazards of a chemical and provides explicit instructions for its safe handling, storage, and disposal.[1] In the absence of a specific SDS for this compound, the following procedures, based on general best practices for hazardous chemical waste, must be followed.
Immediate Safety and Handling Protocol
Key Precautionary Steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not generate aerosols or dust.
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for hazardous chemicals. Materials used for cleanup must also be treated as hazardous waste.
Step-by-Step Disposal Plan
The proper disposal of this compound, in the absence of a specific SDS, necessitates a conservative approach, treating it as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix: this compound waste should not be mixed with other chemical waste streams unless their compatibility is known.
-
Dedicated Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a dedicated, properly labeled, and leak-proof container.
-
Container Compatibility: The waste container must be made of a material compatible with the chemical properties of this compound.
2. Labeling of Hazardous Waste:
Proper labeling is crucial for safety and regulatory compliance. The waste container for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Flammable," "Corrosive" - assume multiple hazards until proven otherwise by the SDS)
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
3. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation.
-
Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.
-
Incompatible Materials: Ensure that the this compound waste is not stored near incompatible chemicals.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional guidelines), contact your institution's EHS department to arrange for pickup and disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by the SDS and local regulations.
Quantitative Data Summary
For internal tracking and EHS reporting, maintain a log of this compound waste generation.
| Waste Stream | Container Type | Accumulation Start Date | Quantity (grams or mL) | EHS Pickup Request Date |
| Solid this compound Waste | Labeled, sealed, compatible solid waste container | [Date] | [Date] | |
| Liquid this compound Waste | Labeled, sealed, compatible liquid waste container | [Date] | [Date] | |
| Contaminated Labware | Labeled, puncture-resistant container | [Date] | [Date] |
Experimental Protocols
Protocol for Triple Rinsing Empty Containers:
Empty containers that have held this compound must be managed as hazardous waste. To decontaminate an empty container for disposal as regular trash (only if permitted by the SDS and institutional policy), follow this triple-rinse procedure:
-
Select a solvent capable of dissolving this compound.
-
Add a small amount of the solvent to the empty container, secure the lid, and rinse the interior surfaces thoroughly.
-
Pour the rinsate into the designated this compound liquid waste container.
-
Repeat the rinsing process two more times.
-
After the third rinse, allow the container to air dry completely in a fume hood.
-
Deface or remove the original label before disposal.
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagrams illustrate the decision-making process and the step-by-step disposal workflow for this compound.
Caption: Decision workflow for this compound disposal based on SDS availability.
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for ZYF0033
Disclaimer: A specific Safety Data Sheet (SDS) for ZYF0033 is not publicly available. The following guidance is based on general best practices for handling potent, novel small molecule kinase inhibitors in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and to perform a thorough risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is crucial for ensuring personal safety, maintaining a safe laboratory environment, and ensuring compliant disposal of chemical waste.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk when handling potent compounds like this compound. The following table summarizes the recommended PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Weighing of Powder | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant disposable gown |
| Conducting Reactions | - Double nitrile gloves (select based on reactants)- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: Always inspect PPE for damage before use. Do not wear laboratory coats or gloves outside of the designated laboratory area.
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety and compliance.[1] All manipulations of solid this compound that could generate dust should be performed within a ventilated enclosure, such as a powder-containment hood or a glove box.[1]
| Phase | Procedure |
| Receiving and Storage | - Upon receipt, visually inspect the container for any damage or leaks.- Store in a cool, dry, and well-ventilated area, away from incompatible materials.- Ensure the container is clearly labeled. |
| Handling and Preparation | - Designate a specific area within a certified chemical fume hood or glove box for handling this compound.- Use wet-handling techniques (e.g., dampening powder with a suitable solvent) to minimize dust generation when possible.[1]- Prepare solutions by slowly adding the compound to the solvent to avoid splashing.[1] |
| Spill Cleanup | - Have a spill cleanup kit readily available.- For small spills, use appropriate absorbent material, and decontaminate the area.- For large spills, evacuate the area and contact your institution's EHS office immediately. |
| Waste Disposal | - Solid Waste: Collect all disposable items that have come into direct contact with this compound (e.g., pipette tips, tubes, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.- Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Never dispose of solutions down the drain.[2]- Container Disposal: The original container, even if empty, must be treated as hazardous waste. Triple-rinse with a suitable solvent, and collect the rinsate as liquid hazardous waste.- Arrange for waste pickup through your institution's EHS office. |
Experimental Protocol: Representative Cell-Based Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound in a cell-based assay. This should be adapted based on the specific cell line and assay technology used.
Objective: To determine the IC50 value of this compound against a target kinase in a cellular context.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line expressing the target kinase
-
Cell culture medium and supplements
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., luminescence- or fluorescence-based kinase activity assay kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to the appropriate confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed the cells into the assay plate at a predetermined density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in the appropriate solvent (e.g., DMSO) or cell culture medium.
-
Include a vehicle control (e.g., DMSO alone) and a positive control (a known inhibitor of the target kinase).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound and control compounds to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 1-24 hours) under standard cell culture conditions.
-
-
Assay Measurement:
-
Follow the manufacturer's instructions for the chosen kinase activity assay kit.
-
This typically involves lysing the cells and adding the detection reagents.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of all associated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
